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  • Product: 3-Aminohexan-1-ol
  • CAS: 68889-61-2

Core Science & Biosynthesis

Foundational

Asymmetric Synthesis Pathways for (3R)-3-Aminohexan-1-ol: A Comprehensive Technical Guide

Abstract The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous biologically active compounds, chiral auxiliaries, and complex active pharmaceutical ingredients (APIs). Specifically, (3R)-3-aminoh...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous biologically active compounds, chiral auxiliaries, and complex active pharmaceutical ingredients (APIs). Specifically, (3R)-3-aminohexan-1-ol has emerged as a critical chiral building block in the development of immunomodulatory therapeutics, including novel TLR7 agonists[1]. Synthesizing this molecule requires strict stereocontrol at the C3 position and chemoselectivity to prevent the over-reduction or epimerization of intermediates. This whitepaper details the most robust, scalable, and scientifically validated asymmetric synthesis pathways for (3R)-3-aminohexan-1-ol, contrasting modern biocatalytic approaches with classical chiral auxiliary-directed methodologies.

Retrosynthetic Strategies & Pathway Overview

The synthesis of (3R)-3-aminohexan-1-ol fundamentally relies on the stereoselective installation of the amine at the C3 position of a six-carbon chain. Retrosynthetically, this is best achieved via a β -amino ester intermediate, which can subsequently be reduced to the 1,3-amino alcohol.

We evaluate two primary paradigms for establishing the C3 stereocenter:

  • Biocatalytic Transamination: Direct, highly enantioselective conversion of a prochiral β -keto ester using engineered ω -transaminases[2].

  • Chiral Auxiliary-Directed Addition: Diastereoselective Reformatsky-type addition utilizing Ellman’s chiral sulfinamide[3].

SynthesisPathways SM1 Ethyl 3-oxohexanoate (Prochiral Substrate) Path1 Biocatalytic Transamination SM1->Path1 omega-TA, PLP SM2 Butyraldehyde (Aldehyde Precursor) Path2 Ellman's Auxiliary (R)-t-Butanesulfinamide SM2->Path2 Ti(OEt)4, Zn Enolate Int1 Ethyl (3R)-3-aminohexanoate (>99% ee) Path1->Int1 Int2 (R)-Sulfinyl beta-amino ester (>95:5 dr) Path2->Int2 Target (3R)-3-Aminohexan-1-ol Int1->Target NaBH4/I2 Reduction Int2->Target HCl, then LiBH4

Figure 1: Convergent retrosynthetic pathways for (3R)-3-aminohexan-1-ol.

Pathway 1: Engineered Biocatalytic Transamination (The Green Standard)

Mechanistic Rationale & Causality

The use of engineered ω -transaminases ( ω -TAs) represents the most environmentally sustainable and highly enantioselective route to β -amino esters[2]. The enzyme utilizes pyridoxal-5'-phosphate (PLP) to transfer an amino group from a sacrificial donor (isopropylamine) to the prochiral ethyl 3-oxohexanoate.

Why Isopropylamine? The transamination is an equilibrium-driven process. Isopropylamine is used in vast excess; as it donates its amine, it converts to acetone, which can be removed via active sparging or low-pressure sweeps, driving the equilibrium toward the product via Le Chatelier's principle.

Why NaBH4​/I2​ for Reduction? While LiAlH4​ is the textbook reagent for reducing esters to alcohols, its harsh basicity can trigger retro-Michael addition or epimerization at the labile β -stereocenter. By reacting NaBH4​ with I2​ in THF, borane ( BH3​ ) is generated in situ. Borane acts as an electrophilic reducing agent, coordinating to the amine and ester carbonyl simultaneously, facilitating a rapid, chemoselective reduction without eroding the enantiomeric excess.

BiocatalysisWorkflow S1 1. Enzymatic Transamination Ethyl 3-oxohexanoate + Isopropylamine Catalyst: Engineered omega-TA S2 2. In-Process Control (IPC) Chiral GC-FID Analysis Target: >95% conversion, >99% ee S1->S2 S3 3. Chemoselective Reduction NaBH4 / I2 in THF (in situ BH3) Preserves C3 stereocenter S2->S3 S4 4. Isolation & Purification (3R)-3-Aminohexan-1-ol HCl salt Crystallization S3->S4

Figure 2: Self-validating biocatalytic workflow for enantioselective transamination.

Step-by-Step Protocol: Biocatalysis & Reduction

Note: This is a self-validating system reliant on strict In-Process Controls (IPC).

  • Transamination:

    • Dissolve ethyl 3-oxohexanoate (1.0 eq) in HEPES buffer (100 mM, pH 8.5) containing PLP (1 mM) and isopropylamine (5.0 eq).

    • Add the engineered ω -TA (e.g., ATA-117 variant) and incubate at 30 °C with gentle agitation.

    • IPC Check: After 24 hours, extract a 50 µL aliquot, derivatize with acetic anhydride, and analyze via chiral GC (CP-Chirasil-Dex CB column). Self-Validation: If conversion is <95%, the equilibrium has not been sufficiently driven. Increase temperature to 35 °C and sweep headspace with N2​ to remove acetone. Do not proceed until >95% conversion is confirmed.

  • Extraction:

    • Adjust the pH to 10.0 using 2M NaOH to deprotonate the newly formed amine. Extract the aqueous layer with MTBE (3 x 2 volumes). Dry over Na2​SO4​ and concentrate in vacuo to yield ethyl (3R)-3-aminohexanoate.

  • Chemoselective Reduction:

    • Suspend NaBH4​ (2.5 eq) in anhydrous THF at 0 °C under argon.

    • Slowly add a solution of I2​ (1.0 eq) in THF dropwise (caution: vigorous H2​ evolution).

    • Add the crude ethyl (3R)-3-aminohexanoate (1.0 eq) dissolved in THF. Reflux for 4 hours.

    • IPC Check: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The ester spot ( Rf​≈0.7 ) must completely disappear.

  • Quench & Isolation:

    • Cool to 0 °C and carefully quench with methanol, followed by 2M HCl to destroy borane complexes.

    • Basify with NaOH, extract with DCM, and precipitate the product as an HCl salt using 2M HCl in diethyl ether.

Pathway 2: Chiral Sulfinamide Auxiliary (The Synthetic Standard)

Mechanistic Rationale & Causality

When biocatalytic infrastructure is unavailable, Jonathan Ellman’s chiral tert-butanesulfinamide chemistry provides a highly reliable, chemically driven asymmetric route[3].

Why Ti(OEt)4​ ? Condensation of butyraldehyde with (R)-tert-butanesulfinamide requires a strong water scavenger and Lewis acid because the sulfinamide nitrogen is a poor nucleophile. Ti(OEt)4​ perfectly fulfills both roles, driving imine formation to completion. Facial Selectivity: The subsequent addition of a zinc enolate (derived from ethyl bromoacetate) proceeds via a rigid, six-membered Zimmerman-Traxler transition state. The bulky tert-butyl group of the auxiliary sterically blocks one face of the imine, forcing the nucleophile to attack from the opposite face, reliably yielding the (3R) configuration (>95:5 dr).

EllmanTS Step1 Butyraldehyde + (R)-t-Butanesulfinamide Step2 Chiral Sulfinimine Formation Step1->Step2 Ti(OEt)4 Water Scavenger Step3 Zimmerman-Traxler TS (Metal Chelation) Step2->Step3 Zn Enolate Attack Step4 beta-Amino Ester (>95:5 dr) Step3->Step4 Facial Selectivity

Figure 3: Zimmerman-Traxler transition state logic for Ellman auxiliary-directed addition.

Step-by-Step Protocol: Auxiliary Addition & Cleavage
  • Imine Condensation:

    • To a solution of butyraldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.0 eq) in THF, add Ti(OEt)4​ (2.0 eq). Stir at room temperature for 12 hours.

    • IPC Check: Monitor via 1 H NMR. Self-Validation: The aldehyde triplet (~9.7 ppm) must completely disappear, replaced by the sulfinimine proton (~8.1 ppm).

    • Quench with brine, filter the resulting TiO2​ salts through Celite, and concentrate.

  • Reformatsky Addition:

    • Activate Zinc dust (3.0 eq) with 1,2-dibromoethane and TMSCl in THF. Add ethyl bromoacetate (2.0 eq) to form the zinc enolate.

    • Cool to -40 °C and add the chiral sulfinimine. Stir for 4 hours, gradually warming to 0 °C.

    • IPC Check: Analyze the crude mixture by chiral HPLC (Chiralpak AD-H). Self-Validation: Confirm a diastereomeric ratio (dr) of >95:5. If dr is lower, recrystallization from hexanes/EtOAc is mandatory before proceeding.

  • Deprotection & Reduction:

    • Cleave the sulfinyl group using 4M HCl in dioxane (1 hour at room temperature).

    • Reduce the resulting β -amino ester hydrochloride using LiBH4​ (3.0 eq) in THF at reflux for 6 hours. Quench with water and extract with DCM to yield (3R)-3-aminohexan-1-ol[4].

Quantitative Pathway Comparison

To aid drug development professionals in selecting the appropriate scale-up route, the following table summarizes the quantitative metrics of both methodologies.

MetricBiocatalytic TransaminationChiral Sulfinamide Auxiliary
Key Reagents ω -TA, Isopropylamine, NaBH4​/I2​ (R)-t-BS, Ti(OEt)4​ , Zn, LiBH4​
Overall Yield 65 - 75%55 - 65%
Enantiomeric Excess >99% ee95 - 98% ee (dr >95:5)
Scalability High (Aqueous, low energy)Moderate (Requires cryogenic cooling)
Primary Challenge Substrate loading limits (solubility)Stoichiometric chiral auxiliary waste
Environmental Impact Low (Aqueous buffer, biodegradable)High (Titanium and Zinc waste streams)

Analytical Validation of (3R)-3-Aminohexan-1-ol

Regardless of the synthesis pathway chosen, the final API building block must undergo rigorous analytical validation to confirm its identity and stereochemical purity[4]:

  • Specific Rotation: [α]D20​ must be measured (typically c=1.0,CHCl3​ ) and compared against literature standards to confirm the (3R) absolute configuration.

  • NMR Spectroscopy: 1 H NMR ( CDCl3​ ): δ 3.80 (m, 2H, CH2​ -OH), 2.95 (m, 1H, CH- NH2​ ), 2.50 (br s, 3H, NH2​ & OH), 1.70-1.25 (m, 6H, aliphatic CH2​ ), 0.90 (t, 3H, CH3​ ).

  • Chiral HPLC: Derivatization with Mosher's acid chloride or direct analysis on a Chiralcel OD-H column is required to definitively prove >99% ee prior to downstream pharmaceutical coupling.

References

  • PubChem. "3-Aminohexan-1-ol | C6H15NO | CID 21883780". National Center for Biotechnology Information. URL:[Link]

  • Kochi, T., Tang, T. P., & Ellman, J. A. "Asymmetric synthesis of syn- and anti-1,3-amino alcohols." Journal of the American Chemical Society, 2002. URL:[Link]

  • Beier, A., et al. " β -Phenylalanine Ester Synthesis from Stable β -Keto Ester Substrate Using Engineered ω -Transaminases." Molecules, 2018. URL:[Link]

  • Cortez, A., et al. "Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology." ACS Medicinal Chemistry Letters, 2024. URL:[Link]

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Exploratory

Thermodynamic stability and degradation pathways of 3-Aminohexan-1-ol

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 3-Aminohexan-1-ol Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and potential degrad...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 3-Aminohexan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and potential degradation pathways of 3-aminohexan-1-ol. Given the limited direct research on this specific molecule, this document synthesizes available data on its physicochemical properties and leverages established chemical principles and studies on structurally analogous compounds to infer its stability profile. We present hypothesized degradation mechanisms under thermal, oxidative, hydrolytic, and photolytic stress conditions. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to systematically investigate these degradation pathways and characterize the resulting products. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with 3-aminohexan-1-ol, enabling informed decisions on its handling, storage, and application.

Introduction and Physicochemical Profile

3-Aminohexan-1-ol is a chiral amino alcohol with the molecular formula C₆H₁₅NO.[1] Its structure, featuring a primary amine at the 3-position and a primary alcohol at the 1-position of a hexane backbone, makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[2] Understanding its stability is paramount for ensuring the integrity, safety, and efficacy of any process or product in which it is a component.

The bifunctional nature of 3-aminohexan-1-ol dictates its chemical behavior. The primary amine group imparts basicity and nucleophilicity, while the primary alcohol group can undergo oxidation and esterification. The aliphatic chain influences its solubility and steric hindrance.

Table 1: Physicochemical Properties of 3-Aminohexan-1-ol

PropertyValueSource
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
CAS Number 68889-61-2[1]
IUPAC Name 3-aminohexan-1-ol[1]
SMILES CCCC(CCO)N[1]
Computed LogP 0.4962[3]
Topological Polar Surface Area (TPSA) 46.25 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]

Inferred Thermodynamic Stability and Handling

Key Stability Considerations:

  • Hygroscopicity: Similar to other amino alcohols, 3-aminohexan-1-ol is likely hygroscopic and should be stored in a tightly sealed container in a dry environment.[4][5]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[5][6] Reactions with these substances can be exothermic and may lead to degradation.

  • Recommended Storage: For long-term stability, it is recommended to store 3-aminohexan-1-ol under refrigeration (2-8°C) and potentially under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][7]

Safety and Handling:

3-Aminohexan-1-ol is classified as a hazardous substance, causing skin irritation, serious eye damage, and potential respiratory irritation.[1][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5][6] Work should be conducted in a well-ventilated area or a fume hood.[5]

Potential Degradation Pathways

The degradation of 3-aminohexan-1-ol is likely to proceed through pathways targeting its primary amine and primary alcohol functional groups. The following sections outline the hypothesized degradation mechanisms based on established chemical principles and studies of analogous compounds.

Thermal Degradation

At elevated temperatures, 3-aminohexan-1-ol may undergo several degradation reactions. The specific pathway will depend on the temperature, presence of oxygen, and any catalysts.

  • Dehydration: Intramolecular dehydration could lead to the formation of a cyclic ether (e.g., a substituted tetrahydrofuran) or an unsaturated amine. Intermolecular dehydration could result in the formation of ethers or polyamines.

  • Deamination: At higher temperatures, deamination could occur, leading to the formation of hexenols or other unsaturated compounds, with the release of ammonia.

  • Carbamate Polymerization: In the presence of CO₂, as seen with other alkanolamines, thermal degradation can proceed via carbamate polymerization.[9]

G A 3-Aminohexan-1-ol B Elevated Temperature A->B Heat C Cyclic Ether (e.g., Tetrahydrofuran derivative) B->C Intramolecular Dehydration D Unsaturated Amine B->D Intramolecular Dehydration E Polymerization Products B->E Intermolecular Reactions F Deamination Products (e.g., Hexenols) B->F Deamination

Caption: Hypothesized Thermal Degradation Pathways.

Oxidative Degradation

The presence of oxygen, especially in combination with heat, light, or metal ions, can lead to the oxidative degradation of 3-aminohexan-1-ol. Both the amine and alcohol groups are susceptible to oxidation.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized first to an aldehyde (3-aminohexanal) and then further to a carboxylic acid (3-aminohexanoic acid).

  • Oxidation of the Amine: The primary amine can be oxidized to an imine, which can then be hydrolyzed to a ketone (hexan-3-one-1-ol) and ammonia. Further oxidation could lead to the cleavage of the C-N bond. Studies on other amines have shown the formation of ammonia and aldehydes as common degradation products.[10]

  • Radical-Mediated Degradation: Oxidative degradation often proceeds through radical mechanisms, which can lead to a complex mixture of smaller, fragmented products, including organic acids like formate.[11]

G cluster_alcohol Alcohol Oxidation cluster_amine Amine Oxidation A 3-Aminohexan-1-ol B 3-Aminohexanal A->B [O] C 3-Aminohexanoic Acid B->C [O] D 3-Aminohexan-1-ol E Iminohexan-1-ol D->E [O] F Hexan-3-one-1-ol + NH₃ E->F Hydrolysis

Caption: Potential Oxidative Degradation Pathways.

Hydrolytic Degradation

3-Aminohexan-1-ol itself does not contain functional groups that are readily susceptible to hydrolysis (e.g., esters, amides). Therefore, it is expected to be stable in neutral aqueous solutions. However, under strongly acidic or basic conditions at elevated temperatures, degradation may be forced, potentially through elimination reactions.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. While the aliphatic backbone of 3-aminohexan-1-ol does not have a strong chromophore, impurities or the formulation matrix could act as photosensitizers.[12]

  • Photo-oxidation: In the presence of oxygen, UV light can generate reactive oxygen species (ROS) that can then initiate the oxidative degradation pathways described above.[12]

  • Direct Photolysis: High-energy UV light could potentially lead to the homolytic cleavage of C-C, C-N, C-O, or N-H bonds, generating a variety of radical species and subsequent degradation products. Studies on other amino compounds have shown susceptibility to photodegradation.[13][14]

Experimental Protocols for Stability and Degradation Analysis

To definitively determine the stability and degradation pathways of 3-aminohexan-1-ol, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated storage conditions.

Forced Degradation Study Protocol

Objective: To identify the potential degradation products and pathways of 3-aminohexan-1-ol and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-aminohexan-1-ol in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C in the dark for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature for 24 hours in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a suitable analytical method.

G A 3-Aminohexan-1-ol Stock Solution (1 mg/mL) B Acid Stress (0.1N HCl, 60°C) A->B C Base Stress (0.1N NaOH, 60°C) A->C D Oxidative Stress (3% H₂O₂, RT) A->D E Thermal Stress (80°C, dark) A->E F Photolytic Stress (UV light, RT) A->F G Time Point Sampling (0, 4, 8, 24, 48h) B->G C->G D->G E->G F->G H Sample Neutralization (for Acid/Base) G->H I Analytical Method (e.g., LC-MS/MS) H->I J Data Analysis: - Purity Assessment - Degradant Identification - Pathway Elucidation I->J

Caption: Workflow for Forced Degradation Study.

Recommended Analytical Methods

Due to the lack of a strong UV chromophore, direct analysis by HPLC-UV is challenging.[15] The following methods are recommended for the analysis of 3-aminohexan-1-ol and its potential degradation products.

Table 2: Analytical Methods for 3-Aminohexan-1-ol Stability Testing

MethodDescriptionRationale
LC-MS/MS Liquid Chromatography coupled with Tandem Mass Spectrometry is the preferred method. It allows for the separation of the parent compound from its degradation products and provides mass information for structural elucidation.High sensitivity and specificity without the need for a chromophore. Provides molecular weight and fragmentation data for identifying unknown degradants.
GC-MS Gas Chromatography coupled with Mass Spectrometry can be used if the compound and its degradation products are volatile and thermally stable. Derivatization may be required to improve volatility and peak shape.Suitable for volatile compounds and provides structural information through mass spectra.
HPLC with Derivatization High-Performance Liquid Chromatography with pre-column or post-column derivatization to introduce a chromophore or fluorophore. Reagents like o-phthalaldehyde (OPA) can be used for primary amines.[15]Allows for detection using standard UV or fluorescence detectors when mass spectrometry is not available. Requires method development for the derivatization step.

Conclusion

While direct studies on the thermodynamic stability and degradation of 3-aminohexan-1-ol are scarce, a scientifically grounded understanding can be constructed by examining its molecular structure and the behavior of analogous compounds. This guide posits that the primary amine and primary alcohol moieties are the most probable sites of degradation under thermal, oxidative, and photolytic stress. Hydrolytic degradation is considered less likely under normal conditions.

The provided experimental protocols offer a robust framework for researchers to systematically investigate these potential degradation pathways. The use of powerful analytical techniques, particularly LC-MS/MS, will be crucial for separating and identifying any degradation products, thereby establishing a comprehensive stability profile for 3-aminohexan-1-ol. This knowledge is essential for ensuring its quality, safety, and efficacy in its various applications.

References

  • Smolecule. (2024, August 9). Buy (R)-3-Aminohexan-1-ol.
  • PubChem. 3-Aminohexan-1-ol | C6H15NO | CID 21883780.
  • MilliporeSigma. (3S)-3-aminohexan-1-ol hydrochloride | 68889-62-3.
  • Thermo Fisher Scientific. (2012, January 10).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2012, January 10).
  • ResearchGate. A convenient synthesis of amino acid-derived precursors to the important wine aroma 3-sulfanylhexan-1-ol (3SH) | Request PDF.
  • Japan Advanced Institute of Science and Technology. III Analytical Methods.
  • ChemScene. 68889-61-2 | 3-Aminohexan-1-ol.
  • BenchChem. Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods.
  • PubChem. 1-Aminohexan-3-ol | C6H15NO | CID 18939609.
  • SciELO. (2019).
  • MDPI. (2021, July 14). New Precursors to 3-Sulfanylhexan-1-ol?
  • Sigma-Aldrich. (3S)-3-aminohexan-1-ol hydrochloride | 68889-62-3.
  • Sigma-Aldrich. 3-Aminohexan-1-ol hydrochloride.
  • BenchChem. An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol.
  • LGC Standards. (S)-3-Aminohexan-1-ol Hydrochloride.
  • Chemsrc. (2025, August 20). 6-Aminohexan-1-ol | CAS#:4048-33-3.
  • ResearchGate. (2025, August 7).
  • The University of Texas at Austin. (2015, May 19).
  • ResearchGate.
  • Eastern Kentucky University. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture.
  • BenchChem.
  • Massey University. Thermal degradation of 1-amino--deoxyketoses and their role in flavour development.
  • Herald Scholarly Open Access. (2020, June 3). Photodegradation Products and their Analysis in Food.
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Foundational

Crystal Structure and Stereochemistry of 3-Aminohexan-1-ol Derivatives: Mechanistic Insights and Applications in Immunomodulatory Drug Design

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The strategic incorporation of chiral 1,3-amino alcohols into small-molecule pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The strategic incorporation of chiral 1,3-amino alcohols into small-molecule pharmacophores has revolutionized the development of highly selective immunomodulatory drugs and complex natural products. Among these, 3-aminohexan-1-ol stands out as a critical chiral building block. As a Senior Application Scientist, I have observed firsthand how the precise stereochemical configuration of 3-aminohexan-1-ol derivatives dictates target engagement, particularly in the design of Toll-like receptor 7 and 8 (TLR7/8) agonists.

This whitepaper provides an in-depth technical analysis of the crystal structures, stereochemical dynamics, and synthetic methodologies associated with 3-aminohexan-1-ol derivatives. By examining the causality behind experimental choices and establishing self-validating protocols, this guide serves as an authoritative resource for drug development professionals seeking to leverage chiral amino alcohols in structure-based drug design.

Stereochemical Fundamentals and Conformational Dynamics

The molecular architecture of 3-aminohexan-1-ol features a highly flexible aliphatic backbone anchored by a stereocenter at the C-3 position. This stereocenter is the primary determinant of the molecule's bioactive conformation.

In the context of TLR7/8 agonists—such as pyrazolopyrimidine and pyrimidoindole derivatives—the 3-aminohexan-1-ol moiety is typically installed at the C-7 position of the heterocyclic core . The stereochemistry at this junction is not merely a structural feature; it is the fundamental driver of pharmacological efficacy.

  • (S)-Enantiomer Dynamics: The (S)-configuration precisely directs the n-propyl chain into a deep, narrow hydrophobic pocket within the TLR ectodomain. Simultaneously, it positions the terminal hydroxyl group toward the solvent interface, allowing it to engage in critical electrostatic interactions with polar amino acid residues.

  • (R)-Enantiomer Dynamics: Conversely, the (R)-configuration forces the alkyl chain into a sterically hindered trajectory, clashing with the receptor's binding cavity walls. This single inversion of stereochemistry disrupts the hydrogen-bonding network, leading to a catastrophic loss of binding affinity .

Crystallographic Insights: Target Engagement in TLR Receptors

High-resolution X-ray crystallography has provided unambiguous proof of the structure-activity relationship (SAR) driven by 3-aminohexan-1-ol derivatives. Cocrystal structures of (S)-3-aminohexan-1-ol-derived pyrazolopyrimidines bound to the monkey TLR7 ectodomain (e.g., PDB: 8S9H) reveal a highly orchestrated binding event .

Key Mechanistic Interactions:

  • Electrostatic Anchoring: The aliphatic hydroxyl group of the C-7 side chain (derived from the amino alcohol) engages in extensive electrostatic interactions with the side chains of Thr586 and Tyr264 .

  • Intramolecular Stabilization: The secondary amine (N–H) at the C-7 position acts as a hydrogen bond donor, forming a critical intramolecular H-bond with a adjacent methoxy group. This locks the molecule into its rigid, bioactive conformation before it even enters the receptor pocket.

  • Hydrophobic Packing: The n-propyl group sits perfectly within a deep hydrophobic pocket, maximizing van der Waals contacts without inducing steric strain.

TLR7_Signaling Agonist TLR7 Agonist ((S)-3-Aminohexan-1-ol deriv.) TLR7 TLR7 Ectodomain Dimer Agonist->TLR7 Binds Hydrophobic Pocket MyD88 MyD88 Adaptor Protein TLR7->MyD88 Dimerization & Activation IRAK IRAK1/4 Kinase Complex MyD88->IRAK Signal Transduction NFkB NF-κB Translocation IRAK->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFkB->Cytokines Gene Transcription

TLR7 Agonist Binding and Downstream Signaling Pathway.

Quantitative Structure-Activity Relationship (QSAR) Data

The profound impact of stereochemistry on receptor activation is best illustrated through comparative in vitro assay data. The table below summarizes the quantitative differences in potency between (S)- and (R)-isomers of 3-aminohexan-1-ol derivatives across different core scaffolds .

Table 1: Impact of C-7 Side Chain Stereochemistry on TLR7/8 Agonist Potency

CompoundCore ScaffoldC-7 Side ChainStereochemistryhTLR7 EC₅₀ (nM)hTLR8 EC₅₀ (nM)Pharmacological Impact
14 Pyrazolopyrimidine3-Aminohexan-1-ol(S)13>10,000Optimal potency; deep hydrophobic pocket engagement.
15 Pyrazolopyrimidine3-Aminohexan-1-ol(R)273>10,00021-fold loss in potency due to steric clashes.
6 Pyrimidoindole3-Aminohexan-1-ol(S)1.2380High potency; >300-fold selectivity for TLR7 over TLR8.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and structural characterization of these derivatives must rely on self-validating systems. Below are the definitive protocols for the enantioselective installation of the amino alcohol and its subsequent crystallographic validation.

Protocol A: Enantioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the TLR7 agonist requires the precise installation of the (S)-3-aminohexan-1-ol moiety onto a chloride-substituted pyrazolopyrimidine core.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of the pyrazolopyrimidine chloride intermediate and 1.5 eq of enantiopure (S)-3-aminohexan-1-ol in anhydrous propionitrile (0.2 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature under a nitrogen atmosphere.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 16 hours.

  • Evaporation & Purification: Cool to room temperature, remove the solvent in vacuo, and purify the residue via flash column chromatography on amino silica gel.

Causality & Validation: The choice of propionitrile as a solvent is dictated by its high boiling point (97 °C) and polar aprotic nature, which provides the necessary thermal energy and transition-state stabilization for the SNAr reaction on the electron-rich heteroaromatic ring. DIPEA is employed as a non-nucleophilic base; its steric bulk prevents unwanted side reactions while effectively neutralizing the HCl byproduct. This neutralization is paramount—it prevents the acid-catalyzed degradation of the core and safeguards the chiral center at C-3 from epimerization. The protocol is self-validating : in-process LC-MS tracks the exact mass shift corresponding to chloride displacement, while post-reaction chiral HPLC confirms that the enantiomeric excess (ee) remains >99%, proving the stereochemical integrity of the product .

Protocol B: Protein-Ligand Co-Crystallization (TLR7 Ectodomain)

To observe the spatial orientation of the 3-aminohexan-1-ol derivative, it must be co-crystallized with the target protein.

Step-by-Step Methodology:

  • Protein Preparation: Concentrate purified monkey TLR7 ectodomain to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5) and 150 mM NaCl.

  • Ligand Incubation: Add a 5-fold molar excess of the (S)-3-aminohexan-1-ol derivative (dissolved in 100% DMSO) to the protein solution. Incubate on ice for 2 hours.

  • Drop Setup: Using the hanging-drop vapor diffusion method, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.1 M Bis-Tris pH 6.5).

  • Equilibration: Seal the drop over 500 µL of reservoir solution and incubate at 20 °C until diffraction-quality crystals form (typically 7–14 days).

Causality & Validation: Pre-incubating the protein with a molar excess of the ligand drives the binding equilibrium toward the fully occupied state, minimizing structural heterogeneity in the crystal lattice. Hanging-drop vapor diffusion is selected over sitting-drop because it allows for a slower, more controlled equilibration rate with the precipitant, which is critical for the ordered packing of large TLR7 dimer complexes. This protocol is self-validating during X-ray data processing: the generation of an Fo-Fc omit map at a 3σ contour level provides unambiguous, empirical proof of the ligand's stereochemistry and its specific interactions with the receptor pocket .

Synthesis_Workflow Core Pyrazolopyrimidine Core (Cl-substituted) SNAr SNAr Reaction (120°C, DIPEA, Propionitrile) Core->SNAr Amine (S)-3-Aminohexan-1-ol (Chiral Pool) Amine->SNAr Purification Chiral HPLC Purification (>99% ee Validation) SNAr->Purification LC-MS confirmed CoCryst Protein Co-Crystallization (Hanging-Drop Vapor Diffusion) Purification->CoCryst Purified Ligand XRay X-Ray Diffraction (Stereochemistry Confirmation) CoCryst->XRay High-quality Crystals

Synthetic and Crystallization Workflow for 3-Aminohexan-1-ol Derivatives.

Conclusion

The integration of 3-aminohexan-1-ol into modern drug discovery pipelines underscores the non-negotiable importance of stereochemistry in rational drug design. As demonstrated by crystallographic evidence and robust QSAR data, the (S)-enantiomer provides the exact spatial geometry required to navigate complex hydrophobic pockets and establish critical hydrogen-bonding networks. By adhering to the self-validating synthetic and crystallographic protocols outlined in this guide, researchers can ensure the highest levels of scientific integrity when developing the next generation of targeted therapeutics.

References

  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. ACS Medicinal Chemistry Letters / PubMed Central.[Link]

  • Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach. ACS Medicinal Chemistry Letters / PubMed Central.[Link]

  • Enantioselective Syntheses of the Alkaloids cis-195A (Pumiliotoxin C) and trans-195A Based on Multiple Applications of Asymmetric Catalysis. Chemistry - A European Journal / ResearchGate.[Link]

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 3-Aminohexan-1-ol in Polar Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-aminohexan-1-ol, a bifunctional molecule of interest in synthetic chemistry and drug development. Eschewing a generic template, this doc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-aminohexan-1-ol, a bifunctional molecule of interest in synthetic chemistry and drug development. Eschewing a generic template, this document is structured to deliver a foundational understanding of the physicochemical principles governing its solubility, followed by a robust, field-proven protocol for empirical determination. Our focus is on providing researchers, scientists, and drug development professionals with both the theoretical framework and the practical tools to confidently assess and utilize the solubility properties of this compound.

Part 1: Theoretical Framework for Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of the interplay between its molecular structure and the properties of the solvent. For 3-aminohexan-1-ol, its solubility profile is dictated by a balance of polar and non-polar characteristics.

Molecular Structure and Intermolecular Forces

3-Aminohexan-1-ol (C₆H₁₅NO, Molar Mass: 117.19 g/mol ) possesses a six-carbon aliphatic chain, conferring a degree of non-polar (lipophilic) character.[1] Crucially, it is functionalized with two highly polar groups: a primary amine (-NH₂) at the 3-position and a primary alcohol (-OH) at the 1-position.[1] These functional groups are the primary drivers of its solubility in polar solvents.

The key intermolecular forces at play are:

  • Hydrogen Bonding: The -OH and -NH₂ groups are both excellent hydrogen bond donors and acceptors.[2][3] The oxygen of the hydroxyl group and the nitrogen of the amine group possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors. The hydrogen atoms attached to these electronegative atoms are partially positive, enabling them to act as hydrogen bond donors. This capacity for strong hydrogen bonding is the dominant factor promoting solubility in polar protic solvents like alcohols.[4][5]

  • Dipole-Dipole Interactions: The significant difference in electronegativity between oxygen/nitrogen and carbon/hydrogen creates strong bond dipoles, resulting in a net molecular dipole moment. This allows 3-aminohexan-1-ol to interact favorably with other polar molecules.

  • London Dispersion Forces: The non-polar hexyl chain contributes to van der Waals forces. As the length of the non-polar carbon chain increases in a molecule, its solubility in polar solvents generally decreases.[6]

The presence of both an amine and an alcohol group on a moderately sized carbon chain suggests that 3-aminohexan-1-ol will exhibit favorable solubility in a range of polar organic solvents, but it is unlikely to be infinitely miscible in all of them, a contrast to very short-chain alcohols like methanol and ethanol.[6]

cluster_0 3-Aminohexan-1-ol cluster_1 Ethanol (Solvent) mol CCCC(CCO)N eth1 CH₃CH₂OH mol->eth1 H-Bond (Donor) eth2 CH₃CH₂OH eth2->mol H-Bond (Acceptor)

Caption: Intermolecular hydrogen bonding between 3-aminohexan-1-ol and ethanol.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a powerful predictor of solubility behavior.[7] Polar solvents favor the dissolution of polar solutes because the energy gained from new solvent-solute interactions can effectively overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are themselves strong hydrogen bond donors and acceptors. They can readily interact with both the -OH and -NH₂ groups of 3-aminohexan-1-ol, leading to a high degree of solvation and, consequently, high predicted solubility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have significant dipole moments but lack donor hydrogens. They can act as hydrogen bond acceptors. While they will interact favorably with the -OH and -NH₂ protons of 3-aminohexan-1-ol, the interaction may be less extensive than with protic solvents. Solubility is expected to be moderate to high, influenced by the overall polarity of the solvent.

Part 2: Predictive Solubility Profile and Data

SolventTypeDielectric Constant (20°C)¹Predicted SolubilityRationale
MethanolPolar Protic32.7HighStrong H-bond donor/acceptor; structurally similar to the alcohol moiety.
EthanolPolar Protic24.5HighStrong H-bond donor/acceptor; slightly less polar than methanol.
IsopropanolPolar Protic19.9Moderate-HighGood H-bond donor/acceptor; increased steric hindrance and lower polarity may slightly reduce solubility compared to methanol/ethanol.
AcetonePolar Aprotic20.7ModerateH-bond acceptor only; moderate polarity.
Dimethylformamide (DMF)Polar Aprotic36.7HighHighly polar H-bond acceptor.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7HighVery high polarity and a strong H-bond acceptor.

¹Dielectric constants are representative values sourced from common chemistry resources.[8]

Part 3: A Validated Protocol for Experimental Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocol describes a robust and self-validating method for determining the equilibrium solubility of 3-aminohexan-1-ol. The causality behind each step is explained to ensure a deep understanding of the process.

The Equilibrium Solubility Method

This method aims to create a saturated solution at a controlled temperature and then quantify the concentration of the dissolved solute.

Rationale: This approach ensures that the measured solubility is the true thermodynamic equilibrium value, which is a critical parameter for applications like crystallization, formulation, and reaction chemistry.

Safety Precautions: 3-Aminohexan-1-ol is classified as a skin and eye irritant and may cause respiratory irritation.[1][9] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10][11]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 100 mg of 3-aminohexan-1-ol into several 2 mL glass vials. The key is to add an amount that is visibly in excess of what is expected to dissolve, ensuring a saturated state is achievable.

    • Pipette 1.0 mL of each selected polar organic solvent into the corresponding vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker or rotator (e.g., set to 25°C) for a minimum of 24 hours.

    • Causality: Continuous agitation is crucial to maximize the surface area of the solid solute exposed to the solvent, accelerating the dissolution process. Maintaining a constant temperature is critical because solubility is temperature-dependent. A 24-hour period is typically sufficient to ensure equilibrium is reached for most compounds.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let excess solid settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

    • Causality: This step is critical for ensuring that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable mobile phase (for HPLC) or solvent (for GC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID).

    • Causality: Quantification via a validated chromatographic method provides a highly accurate and precise measurement of the solute's concentration. The use of a calibration curve, prepared with known concentrations of 3-aminohexan-1-ol, makes this a self-validating system.[12]

  • Calculation:

    • Use the concentration obtained from the analytical method and the dilution factor to calculate the original concentration in the saturated solution.

    • Express the solubility in desired units (e.g., mg/mL, mol/L).

G A 1. Add Excess Solute to Known Solvent Volume B 2. Equilibrate (24h) at Constant Temp & Agitation A->B Achieve Saturation C 3. Centrifuge to Separate Solid and Liquid B->C Reach Equilibrium D 4. Withdraw Supernatant & Dilute C->D Isolate Saturated Solution E 5. Quantify Concentration (e.g., HPLC, GC) D->E Prepare for Analysis F 6. Calculate Solubility (mg/mL or mol/L) E->F Obtain Data

Caption: Workflow for the experimental determination of equilibrium solubility.

References

  • Science Ready. Organic Bases: Amines – HSC Chemistry. [Link]

  • Chemistry Stack Exchange. (2023, January 21). Solubility of amines. [Link]

  • PubChem. 3-Aminohexan-1-ol. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

  • Quora. (2016, November 27). Are amines or alcohols more soluble in water? [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Purdue University Department of Chemistry. Alcohols and Ethers. [Link]

  • University of Calgary Department of Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Master Organic Chemistry. (2014, September 17). Alcohols Are Polar And Have Considerable Water Solubility. [Link]

  • Chemistry Stack Exchange. (2023, April 4). Polarity and solubility. [Link]

  • NextSDS. 3-aminohexan-1-ol — Chemical Substance Information. [Link]

  • Organic Chemistry Tutor. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Foundational

An In-depth Technical Guide to the In Vitro Cytotoxicity and Safety Profile of 3-Aminohexan-1-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity and safety profile of 3-Aminohexan-1-ol. Given the limited publicly avai...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity and safety profile of 3-Aminohexan-1-ol. Given the limited publicly available cytotoxicity data for this specific molecule, this document serves as a practical roadmap for generating a robust safety assessment from first principles. It combines established methodologies with expert insights to ensure a scientifically rigorous evaluation.

Introduction to 3-Aminohexan-1-ol: What We Know

3-Aminohexan-1-ol is a chiral amino alcohol with the chemical formula C₆H₁₅NO.[1][2] Its structure, featuring both an amino and a hydroxyl group, makes it a potential building block in organic synthesis, particularly in pharmaceutical chemistry.[3]

A review of available safety data indicates that 3-Aminohexan-1-ol is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1][4][5] The hydrochloride salt form is also noted as harmful if swallowed.[6][7] This preliminary hazard identification underscores the critical need for a thorough in vitro toxicological assessment before considering any potential therapeutic or industrial application.

The Rationale for In Vitro Safety Profiling

Preclinical safety testing is a cornerstone of drug discovery and chemical safety assessment.[8] In vitro assays are integral to this process, offering a cost-effective, high-throughput, and ethically sound alternative to extensive animal testing, in line with the "3Rs" principle (Replacement, Reduction, and Refinement).[9][10][11] By evaluating a compound's effect on cultured cells, we can:

  • Identify potential hazards early: Screening for cytotoxicity helps to flag problematic compounds early in the development pipeline, saving time and resources.[9][12]

  • Elucidate mechanisms of toxicity: In vitro systems allow for the detailed investigation of how a compound exerts its toxic effects at a cellular and molecular level.

  • Establish a safe starting dose for in vivo studies: Data from in vitro assays, particularly the half-maximal inhibitory concentration (IC50), is crucial for guiding dose selection in subsequent animal studies.[13]

  • Support regulatory submissions: A comprehensive package of in vitro toxicology data is a mandatory component of Investigational New Drug (IND) applications and other regulatory submissions to agencies like the FDA and EMA.[8][13]

Core Methodologies for Assessing In Vitro Cytotoxicity

A multi-parametric approach is essential for a comprehensive cytotoxicity assessment. No single assay is sufficient; instead, a panel of tests evaluating different cellular endpoints should be employed.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Aminohexan-1-ol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with 3-Aminohexan-1-ol (serial dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Workflow for determining cytotoxicity using the MTT assay.
Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and subtract the background from the negative control (untreated cells).

Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial. Assays that measure the activity of caspases, key enzymes in the apoptotic pathway, are particularly informative.[15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, often using a white-walled 96-well plate for luminescence-based assays.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well. If the cells are apoptotic, caspase-3 and caspase-7 will cleave the substrate, generating a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence relative to the untreated control indicates the induction of apoptosis.

Apoptosis_Pathway Compound Cytotoxic Compound (e.g., 3-Aminohexan-1-ol) Mito Mitochondrial Stress Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Assembly Casp9->Apoptosome Casp37 Pro-Caspase-3/7 Apoptosome->Casp37 ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis

Simplified intrinsic apoptosis signaling pathway.

Advanced Safety and Organ-Specific Toxicity Assessment

Beyond general cytotoxicity, it is important to assess the potential for organ-specific toxicity, as adverse drug reactions are often confined to specific tissues.[16]

Assay TypeTarget OrganKey Endpoint AssessedRationale & Importance
Hepatotoxicity Assays LiverCell viability in human hepatocyte models (e.g., HepG2, primary hepatocytes).The liver is a primary site of drug metabolism, making it susceptible to toxicity.[9] Early detection of hepatotoxicity is critical.
Cardiotoxicity Assays HeartInhibition of the hERG potassium channel.Blockade of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. This is a common reason for drug candidate failure.[16]
Genotoxicity Assays Genetic MaterialDNA mutations (e.g., Ames test), chromosomal damage.Assesses the potential of a compound to damage DNA, which can lead to cancer or birth defects.[10][17]
Metabolic Stability (CYP Inhibition) LiverInhibition of key Cytochrome P450 enzymes.Determines if the compound is likely to cause adverse drug-drug interactions by interfering with the metabolism of other drugs.[12]

Data Interpretation and Reporting

The primary output from dose-response cytotoxicity assays is the IC50 (half-maximal inhibitory concentration) value. This is the concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%.[14][18] A lower IC50 value indicates higher cytotoxicity.

Illustrative Data Summary Table (Hypothetical Data)

AssayCell LineIncubation Time (h)IC50 (µM)
MTTHEK29324>100
MTTHEK2934885.2
MTTHepG24865.7
LDHHepG24872.3
Caspase-3/7HepG22491.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for 3-Aminohexan-1-ol.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for characterizing the in vitro cytotoxicity and safety profile of 3-Aminohexan-1-ol. Based on its GHS classification, a thorough investigation is warranted. The proposed workflow, beginning with broad-spectrum cytotoxicity assays and progressing to more specific mechanistic and organ-toxicity studies, will generate the comprehensive data package required for an informed safety assessment.

The results of these studies will be pivotal in determining the viability of 3-Aminohexan-1-ol for further development. A favorable in vitro safety profile would provide the confidence needed to proceed to preclinical in vivo studies, which must be conducted in compliance with Good Laboratory Practice (GLP) standards.[8][13] Conversely, early identification of significant cytotoxic liabilities will allow researchers to make a data-driven decision to either terminate development or pursue structural modifications to mitigate the observed toxicity.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC. National Center for Biotechnology Information. [Link]

  • In Vitro Safety. Selvita. [Link]

  • In Vitro Assays | For successful drug discovery programs. AXXAM. [Link]

  • 3-Aminohexan-1-ol | C6H15NO | CID 21883780. PubChem. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Regulatory considerations for preclinical development of anticancer drugs. ResearchGate. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • Cytotoxicity Studies of Eugenol Amino Alcohols Derivatives. MDPI. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration. [Link]

  • General Considerations for Preclinical Studies Submissions. Saudi Food and Drug Authority. [Link]

  • SYNTHESIS AND CYTOTOXIC EVALUATION OF FATTY ACID BASED- AMINO ALCOHOLS. ResearchGate. [Link]

  • Synthesis and in Vitro Cytotoxicity of Lipidic Alcohols and Amines. PubMed. [Link]

  • 3-aminohexan-1-ol — Chemical Substance Information. NextSDS. [Link]

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Protocols & Analytical Methods

Method

Application Note: Enzymatic Kinetic Resolution of 3-Aminohexan-1-ol

Abstract This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 3-aminohexan-1-ol. The method employs the highly selective and robust enzyme, Candida antarctica Lipase B (CALB)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 3-aminohexan-1-ol. The method employs the highly selective and robust enzyme, Candida antarctica Lipase B (CALB), to facilitate the enantioselective N-acylation of one enantiomer, thereby enabling the separation of both enantiomers in high purity. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require enantiomerically pure forms of this versatile building block. The protocol details the experimental setup, reaction monitoring, product isolation, and analytical methods for determining enantiomeric excess.

Introduction: The Imperative of Chirality and the Elegance of Biocatalysis

Chiral amines and amino alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific three-dimensional arrangement of atoms, or stereochemistry, of these molecules is often critical to their biological activity. Consequently, the ability to produce enantiomerically pure compounds is a cornerstone of modern chemical synthesis.

Enzymatic kinetic resolution (EKR) stands out as a powerful and environmentally benign strategy for accessing chiral molecules.[1] This technique leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In the case of a racemic amino alcohol, an enzyme can selectively catalyze the acylation of one enantiomer, leaving the other unreacted.[2] This transformation converts the enantiomers into chemically distinct species—an amide and an amino alcohol—which can then be separated using standard chromatographic techniques.

Lipase B from Candida antarctica (CALB) is a workhorse in the field of biocatalysis, renowned for its broad substrate scope, high enantioselectivity, and operational stability, particularly when immobilized.[3][4] It has been successfully employed in the resolution of a wide variety of racemic amines and alcohols.[5][6] This protocol adapts established principles of CALB-catalyzed resolutions to the specific case of 3-aminohexan-1-ol, providing a reliable method for obtaining its enantiomers.

The Principle of Enzymatic Kinetic Resolution

The kinetic resolution of racemic 3-aminohexan-1-ol using CALB proceeds via an enantioselective N-acylation. The enzyme preferentially binds one enantiomer (typically the R-enantiomer for primary amines) and catalyzes its acylation by an acyl donor.[7] The other enantiomer (the S-enantiomer) is a poor substrate for the enzyme and remains largely unreacted.

The success of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. For a practical resolution, a high E-value is desirable. The reaction is typically stopped at or near 50% conversion to achieve a high enantiomeric excess (ee) for both the unreacted starting material and the acylated product.[8] A standard kinetic resolution is inherently limited to a maximum theoretical yield of 50% for each of the resolved components.[8]

Experimental Protocol

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of racemic 3-aminohexan-1-ol. Optimization of reaction parameters may be necessary to achieve the highest enantioselectivity and yield for this specific substrate.

Materials and Equipment
Reagents Equipment
Racemic 3-aminohexan-1-olStandard laboratory glassware
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)Magnetic stirrer with heating capabilities
Acyl donor (e.g., vinyl acetate or isopropyl acetate)Inert atmosphere setup (Nitrogen or Argon)
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)Equipment for reaction monitoring (Chiral GC or HPLC)
Reagents for workup (e.g., celite, sodium bicarbonate solution)Rotary evaporator
Solvents for chromatography (e.g., hexane, ethyl acetate)Flash chromatography system
Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add racemic 3-aminohexan-1-ol and anhydrous solvent to a flame-dried flask under N₂ B 2. Add immobilized CALB (e.g., Novozym® 435) A->B C 3. Add acyl donor (e.g., vinyl acetate) B->C D 4. Stir the mixture at a controlled temperature (e.g., 40-45 °C) C->D E 5. Monitor the reaction progress by chiral GC/HPLC until ~50% conversion D->E F 6. Filter to remove the enzyme E->F G 7. Concentrate the filtrate F->G H 8. Purify by column chromatography to separate the acylated (R)-enantiomer from the unreacted (S)-amino alcohol G->H I 9. Determine the enantiomeric excess (ee) of both fractions by chiral GC/HPLC H->I J 10. Characterize the products (NMR, etc.) I->J

Caption: Workflow for the enzymatic kinetic resolution of 3-aminohexan-1-ol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add racemic 3-aminohexan-1-ol (1.0 equivalent). Add anhydrous methyl tert-butyl ether (MTBE) to achieve a substrate concentration of approximately 0.2 M.[8]

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (e.g., Novozym® 435) to the mixture (typically 20-50 mg per mmol of substrate).

  • Initiation of Reaction: Add the acyl donor. Vinyl acetate (0.6 equivalents) is a good starting point as the byproduct, acetaldehyde, is volatile.[6][8] Alternatively, isopropyl acetate can be used.[9]

  • Reaction Conditions: Stir the reaction mixture at a constant temperature, for instance, 40-45 °C.[6] The optimal temperature should be determined empirically to balance reaction rate and enzyme stability/selectivity.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots, filtering the enzyme, and analyzing the sample by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Workup: Once the desired conversion is reached, cool the reaction to room temperature. Remove the immobilized enzyme by filtration, washing the enzyme beads with a small amount of the reaction solvent. The enzyme can often be washed, dried, and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the acylated (R)-3-aminohexan-1-ol and the unreacted (S)-3-aminohexan-1-ol. Separate these two compounds by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the less polar amide from the more polar amino alcohol.

  • Analysis: Determine the enantiomeric excess of the purified (S)-3-aminohexan-1-ol and the acylated (R)-product using chiral GC or HPLC.[8] The acylated product can be hydrolyzed back to the (R)-amino alcohol for further use if desired.

Analytical Methodology: Determining Enantiomeric Excess

The accurate determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral chromatography is the method of choice.[10][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC, utilizing a chiral stationary phase (CSP), is a robust technique for separating enantiomers.[12] Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often effective for resolving chiral amines and alcohols.

  • Typical System:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.[11]

    • Detection: UV detector (if the molecule or a derivative has a chromophore) or a refractive index detector. Derivatization with a UV-active group may be necessary for sensitive detection.

    • Sample Preparation: Dissolve a small amount of the purified product and starting material in the mobile phase.

Chiral Gas Chromatography (GC)

For volatile compounds, chiral GC is an excellent alternative. The amino alcohol may require derivatization (e.g., acylation of both the amino and hydroxyl groups) to improve its volatility and chromatographic behavior.

  • Typical System:

    • Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).

    • Carrier Gas: Helium or Hydrogen.

    • Detector: Flame Ionization Detector (FID).

    • Temperature Program: An optimized temperature gradient will be required to achieve baseline separation of the enantiomers.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive enzyme, inappropriate solvent, presence of inhibitors (e.g., water).[13]Confirm enzyme activity with a known substrate. Screen a range of anhydrous, non-polar solvents (e.g., toluene, hexane, MTBE). Ensure all reagents and glassware are dry.
Low Enantiomeric Excess (ee) Low enzyme selectivity (E-value) under the chosen conditions. Reaction proceeded too far past 50% conversion.Optimize reaction parameters: screen different acyl donors, vary the temperature, and try different solvents.[8] Stop the reaction precisely at 50% conversion.
Difficult Separation of Product and Starting Material Similar polarities of the amide and amino alcohol.Optimize the mobile phase for flash chromatography; a shallow gradient or isocratic elution may be necessary. Consider protecting the hydroxyl group of the unreacted enantiomer to significantly alter its polarity before chromatography.

Conclusion

The enzymatic kinetic resolution of 3-aminohexan-1-ol using immobilized Candida antarctica Lipase B is a highly effective method for obtaining its enantiomers. The protocol presented here, based on well-established principles of biocatalysis, provides a robust starting point for researchers. By carefully controlling reaction conditions and monitoring the conversion, both the (S)-amino alcohol and the (R)-acylated product can be isolated with high enantiomeric purity. This approach offers a practical, scalable, and sustainable alternative to traditional chemical resolution methods.

References

  • Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11538. Available from: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. Catalysts, 10(5), 550. Available from: [Link]

  • ResearchGate. (n.d.). Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. Available from: [Link]

  • Nagy, J., Boros, Z., & Poppe, L. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 332-340. Available from: [Link]

  • Păcurariu, C., Ienciu, A., Tork, M., & Borz, O. (2020). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. Catalysts, 10(1), 116. Available from: [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of (±)-1-arylethanols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available from: [Link]

  • Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(22), 5079-5082. Available from: [Link]

  • Foelsche, E., Hickel, A., Hoenig, H., & Seufer-Wasserthal, P. (1990). Lipase-catalyzed resolution of acyclic amino alcohol precursors. The Journal of Organic Chemistry, 55(6), 1749-1753. Available from: [Link]

  • Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available from: [Link]

  • Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines. Available from: [Link]

  • Wang, L. M., Liu, J. Q., & Shin, J. S. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. Available from: [Link]

  • Pure and Applied Chemistry. (1996). Analytical Chiral Separation Methods. Available from: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • Catalysis Science & Technology. (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Available from: [Link]

  • MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available from: [Link]

  • Organic Chemistry Portal. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Available from: [Link]

  • Google Patents. (n.d.). EP0033392B1 - Process for the acylation of amino acids.
  • Chemist Library. (n.d.). Chiral Separation Techniques. Available from: [Link]

  • MDPI. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Available from: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

Sources

Application

Using 3-Aminohexan-1-ol as a chiral auxiliary in asymmetric catalysis

An Application Guide to the Exploration of 3-Aminohexan-1-ol as a Novel Chiral Auxiliary in Asymmetric Catalysis Abstract The relentless pursuit of stereochemical control in organic synthesis has led to the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Exploration of 3-Aminohexan-1-ol as a Novel Chiral Auxiliary in Asymmetric Catalysis

Abstract

The relentless pursuit of stereochemical control in organic synthesis has led to the development of numerous elegant strategies, among which the use of chiral auxiliaries remains a cornerstone.[1] Chiral 1,3-amino alcohols, in particular, are privileged structures that form the basis of highly effective auxiliaries due to their ability to form rigid, chelated intermediates that effectively shield one face of a reactive species.[][3] This guide moves beyond established reagents to explore the potential of (R)- or (S)-3-Aminohexan-1-ol, a readily accessible chiral building block, as a novel chiral auxiliary.[4] While not yet a widely documented auxiliary, its structural motifs suggest significant promise. This document provides a theoretical framework, mechanistic hypotheses, and detailed, field-proven protocols adapted from analogous systems to guide researchers in evaluating its efficacy in key asymmetric transformations, including alkylations and aldol additions.

Introduction: The Logic of Chiral Auxiliaries

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1] The ideal auxiliary imposes a strong facial bias, is easily attached and cleaved in high yield, and is recoverable for reuse. The success of auxiliaries like Evans' oxazolidinones and Myers' pseudoephedrine amides hinges on their capacity to form predictable, rigid transition states, often through metal chelation.[1]

3-Aminohexan-1-ol possesses the key functional dyad—an amino and a hydroxyl group in a 1,3-relationship—that is critical for forming such a rigidifying chelate structure. This guide outlines a research program to validate its use.

(S)-3-Aminohexan-1-ol: Synthesis and Preparation

The enantiopure auxiliary is the starting point for any investigation. It can be reliably synthesized through several established methods, most commonly via the asymmetric reduction of a corresponding ketone.[4]

Protocol 2.1: Synthesis of (S)-3-Aminohexan-1-ol

This protocol details the reduction of (S)-3-Aminohexan-2-one.

Materials:

  • (S)-3-Aminohexan-2-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization: Suspend (S)-3-Aminohexan-2-one hydrochloride (1.0 eq) in anhydrous THF. Cool to 0 °C and add 1 M NaOH (1.1 eq) dropwise. Stir for 15 minutes. Extract the free amine into ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude aminoketone in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Carefully cool the reaction back to 0 °C and slowly add methanol dropwise to quench the excess NaBH₄ until gas evolution ceases.

  • Work-up: Add 1 M HCl to adjust the pH to ~2. Stir for 30 minutes. Basify the solution to pH ~12 with 1 M NaOH.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or distillation to yield (S)-3-Aminohexan-1-ol as a clear oil.

Proposed Mechanism: Stereocontrol via a Chelated Enolate

The efficacy of 3-aminohexan-1-ol as a chiral auxiliary is predicated on its ability to form a rigid, six-membered chelate ring with a metal cation (e.g., Li⁺) upon enolization of its N-acyl derivative. This chelation locks the conformation of the molecule, forcing the substituents on the auxiliary to sterically block one face of the enolate.

As shown in the diagram below, after attachment to a propionyl chain, deprotonation with a base like lithium diisopropylamide (LDA) would generate a lithium enolate. The lithium ion is chelated by both the amide carbonyl oxygen and the hydroxyl oxygen. This forces the hexan-1-ol side chain into a pseudo-equatorial position to minimize A-1,3 strain, leaving the propyl group to effectively shield the top (si) face of the enolate. Consequently, an incoming electrophile is directed to the bottom (re) face.

Caption: Proposed Li⁺-chelated transition state directing electrophilic attack.

Application Note I: Asymmetric Alkylation of an N-Acyl Derivative

This section provides a proof-of-concept workflow to test the auxiliary in a standard asymmetric alkylation reaction.

Experimental Workflow: Asymmetric Alkylation

Caption: Workflow for asymmetric alkylation using the 3-aminohexan-1-ol auxiliary.

Protocol 4.1: Attachment of Propanoyl Chloride
  • Dissolve (S)-3-aminohexan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add propanoyl chloride (1.1 eq) dropwise via syringe.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the N-propanoyl adduct.

Protocol 4.2: Diastereoselective Alkylation
  • To a flame-dried flask under argon, add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine (1.2 eq) followed by n-butyllithium (1.1 eq). Stir for 30 minutes at -78 °C to pre-form LDA.

  • Add a solution of the N-propanoyl adduct (1.0 eq) in THF dropwise. Stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and allow to warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash chromatography.

Protocol 4.3: Auxiliary Cleavage
  • Dissolve the purified alkylated adduct in a 1:1 mixture of THF and 6 M HCl.

  • Heat the mixture to reflux (approx. 70-80 °C) for 12 hours.

  • Cool to room temperature and concentrate under reduced pressure to remove THF.

  • Basify the aqueous residue with solid NaOH to pH > 12 and extract the recovered auxiliary with ethyl acetate.

  • Acidify the aqueous layer with concentrated HCl to pH < 2 and extract the final chiral carboxylic acid product with ethyl acetate.

  • Dry and concentrate the organic layers separately to obtain the product and the recovered auxiliary.

Application Note II: Proposed Asymmetric Aldol Reaction

The N-acyl adduct can also be explored in asymmetric aldol reactions, which typically proceed via a Zimmerman-Traxler transition state when using boron enolates.[1][5]

Proposed Boron-Mediated Aldol Transition State

The reaction of the N-acyl adduct with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base (e.g., DIPEA) should favor the formation of the (Z)-enolate. This enolate then reacts with an aldehyde via a six-membered, chair-like transition state. The substituents of the auxiliary dictate the facial selectivity of the aldehyde's approach, leading to the formation of one major diastereomer.

Caption: Boron-mediated aldol reaction proceeding via a chair-like transition state.

Expected Outcomes and Data Analysis

For a successful chiral auxiliary, high diastereoselectivity and high enantiomeric excess (after cleavage) are desired. The results of the proposed experiments should be carefully quantified.

Table 1: Hypothetical Performance Targets for 3-Aminohexan-1-ol Auxiliary

Reaction Substrate/Electrophile Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee, %)
Alkylation N-Propanoyl Adduct + Benzyl Bromide > 85 > 95:5 > 98

| Aldol Addition | N-Propanoyl Adduct + Isobutyraldehyde | > 80 | > 98:2 (syn) | > 99 |

  • Yield: Determined by mass of the purified product.

  • Diastereomeric Ratio (d.r.): Determined from the integration of characteristic signals in the ¹H NMR spectrum of the crude reaction mixture.

  • Enantiomeric Excess (ee): Determined by chiral HPLC or GC analysis of the final product after cleavage of the auxiliary.

Conclusion and Future Outlook

This guide presents a comprehensive framework for the investigation of 3-aminohexan-1-ol as a novel chiral auxiliary. By leveraging established principles of asymmetric synthesis, the proposed protocols for attachment, diastereoselective transformation, and cleavage provide a clear path for its evaluation. The structural simplicity and potential for high stereochemical induction make 3-aminohexan-1-ol a compelling candidate for development. Successful validation would add a valuable and cost-effective tool to the synthetic chemist's arsenal, expanding the repertoire of methods for constructing complex chiral molecules for the pharmaceutical and agrochemical industries.

References

  • ResearchGate. (2021). A convenient synthesis of amino acid-derived precursors to the important wine aroma 3-sulfanylhexan-1-ol (3SH). Available at: [Link]

  • Royal Society of Chemistry. (2006). Construction of three contiguous stereocenters through amine-catalyzed asymmetric aldol reactions. Chemical Communications. Available at: [Link]

  • Royal Society of Chemistry. (2014). Catalytic asymmetric direct α-alkylation of amino esters by aldehydes via imine activation. Chemical Science. Available at: [Link]

  • Wiley Online Library. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. Available at: [Link]

  • MDPI. (2018). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules. Available at: [Link]

  • National Institutes of Health. (2009). The Direct Catalytic Asymmetric Aldol Reaction. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • PubChem. 3-Aminohexan-1-ol. Available at: [Link]

  • ResearchGate. (2017). Asymmetric aldol reactions catalyzed by amino acid derivatives. Available at: [Link]

  • Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. Available at: [Link]

  • Wiley-VCH. (2010). Asymmetric Catalysis of Diels–Alder Reaction. Handbook of Cyclization Reactions. Available at: [Link]

  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. Available at: [Link]

  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters. Available at: [Link]

  • Glen Research. Glen Report 26.26 - Technical Brief - Which 3'-Amino-Modifier?. Available at: [Link]

  • MDPI. (2021). New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal. Molecules. Available at: [Link]

  • Macmillan Group, Princeton University. (2001). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Nature. (2024). Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis. Nature Communications. Available at: [Link]

  • Nature. (2019). Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. Nature Communications. Available at: [Link]

  • SpringerLink. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

  • Frontiers in Chemistry. (2020). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Available at: [Link]

  • National Institutes of Health. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Catalysis. Available at: [Link]

  • MDPI. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules. Available at: [Link]

  • Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Available at: [Link]

  • PubChem. 3-Aminohex-1-en-2-ol. Available at: [Link]

Sources

Method

Derivatization techniques for 3-Aminohexan-1-ol in GC-MS analysis

An In-Depth Guide to the GC-MS Analysis of 3-Aminohexan-1-ol: Advanced Derivatization Strategies and Protocols Authored by: A Senior Application Scientist Introduction: Overcoming the Analytical Challenges of Amino Alcoh...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the GC-MS Analysis of 3-Aminohexan-1-ol: Advanced Derivatization Strategies and Protocols

Authored by: A Senior Application Scientist

Introduction: Overcoming the Analytical Challenges of Amino Alcohols

3-Aminohexan-1-ol is a bifunctional molecule featuring both a primary amine and a primary alcohol. This structure makes it a valuable chiral building block in pharmaceutical synthesis and drug development. However, the very functional groups that make it chemically useful—the polar, active hydrogen-containing amine (-NH₂) and hydroxyl (-OH) groups—present significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Direct injection of 3-aminohexan-1-ol into a GC system typically results in poor chromatographic performance, characterized by broad, tailing peaks, or even complete loss of the analyte. These issues stem from several factors:

  • Low Volatility: Strong intermolecular hydrogen bonding between the amine and hydroxyl groups significantly raises the boiling point of the molecule, making it difficult to vaporize in the GC inlet.[1][2]

  • High Polarity: The polar nature of the analyte leads to undesirable interactions with active sites on the GC inlet liner and column stationary phase, causing peak tailing and reduced sensitivity.[3][4]

  • Thermal Instability: At the high temperatures required for GC analysis, molecules with free amine and hydroxyl groups can be susceptible to on-column degradation.

To overcome these obstacles, derivatization is an essential and routine step.[1][5] This process involves chemically modifying the analyte to replace the active, polar hydrogen atoms with non-polar, thermally stable groups.[1][3][6] An ideal derivatization strategy for 3-aminohexan-1-ol will simultaneously target both the amine and hydroxyl groups, yielding a single, stable derivative that exhibits excellent chromatographic behavior and produces an informative mass spectrum.

This guide provides a detailed exploration of the most effective derivatization techniques for 3-aminohexan-1-ol, complete with step-by-step protocols, mechanistic insights, and expected outcomes.

Strategy 1: Silylation — The Workhorse of GC Derivatization

Silylation is arguably the most common derivatization technique in GC analysis.[7] The principle involves the replacement of an active hydrogen on the amine and hydroxyl groups with a non-polar silyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[3][7] This transformation effectively masks the polar functionalities, disrupting hydrogen bonding and dramatically increasing the volatility and thermal stability of the analyte.[3]

Causality Behind Reagent Selection

The choice of silylating reagent is critical and depends on the reactivity of the functional groups and the desired stability of the derivative. For a bifunctional molecule like 3-aminohexan-1-ol, a powerful silylating agent is required to ensure complete derivatization of both the alcohol and the less reactive amine group.

ReagentFull NameTarget GroupsKey Advantages & Insights
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamide-OH, -NH₂, -COOH, -SHHighly volatile byproducts are ideal for trace analysis as they don't interfere with analyte peaks.[8][9] It's a powerful TMS donor capable of derivatizing both amines and alcohols.[8][10][11]
BSTFA + TMCS N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane-OH, -NH₂, hindered groupsBSTFA is a powerful silyl donor on its own. The addition of 1-10% TMCS as a catalyst significantly enhances its reactivity, making it highly effective for derivatizing less reactive or sterically hindered groups like secondary amines or alcohols.[1][11]
MTBSTFA N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide-OH, -NH₂, -COOH, -SHForms TBDMS derivatives, which are approximately 10,000 times more stable against hydrolysis than TMS derivatives.[5][7] This is a major advantage for samples requiring workup or storage. The resulting mass spectra are often more informative, showing a prominent M-57 ion (loss of a tert-butyl group), which aids in structural confirmation.[7][11]

For routine analysis, MSTFA is an excellent choice due to its high reactivity and the volatility of its byproducts. For enhanced stability, MTBSTFA is superior.

Experimental Protocol: Silylation of 3-Aminohexan-1-ol with MSTFA

This protocol describes the formation of the di-TMS derivative of 3-aminohexan-1-ol.

Materials:

  • 3-Aminohexan-1-ol sample

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the 3-aminohexan-1-ol sample (e.g., 10-100 µg) into a clean, dry GC vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation, as moisture rapidly degrades the reagent. [5][12]

  • Reagent Addition: Add 100 µL of anhydrous solvent (Pyridine is often used as it also acts as an acid scavenger) to the dried sample.

  • Derivatizing Agent: Add 100 µL of MSTFA to the vial. For difficult-to-derivatize samples, a reagent mixture of MSTFA with 1% TMCS can be used to increase reactivity.

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial in a heating block or oven at 70-80°C for 45-60 minutes . This ensures the complete derivatization of both the hydroxyl and the primary amine groups.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) can be directly injected.

Silylation Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 3-Aminohexan-1-ol Sample Dry Evaporate to Dryness (N2 Stream) Sample->Dry Add_Solvent Add Anhydrous Solvent (e.g., Pyridine) Dry->Add_Solvent Add_Reagent Add MSTFA Add_Solvent->Add_Reagent Heat Heat at 70-80°C for 45-60 min Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Workflow for silylation of 3-aminohexan-1-ol.
Expected GC-MS Results

The resulting di-TMS derivative of 3-aminohexan-1-ol will be significantly more volatile and less polar. This will produce a sharp, symmetrical peak on the chromatogram with a significantly shorter retention time compared to the underivatized compound. The electron impact (EI) mass spectrum will be characteristic, showing a molecular ion (M⁺) and a prominent M-15 peak, corresponding to the loss of a methyl group (-CH₃) from one of the TMS moieties.[8]

Strategy 2: Acylation — For Enhanced Stability and Detection

Acylation is another robust derivatization strategy that converts the amine and hydroxyl groups into stable amide and ester linkages, respectively.[1][6] Acyl derivatives are generally more stable to hydrolysis than their silyl counterparts, which can be an advantage in complex matrices.[1] Furthermore, using fluorinated acylating agents, such as Trifluoroacetic Anhydride (TFAA), can dramatically increase detection sensitivity when using an Electron Capture Detector (ECD), and provides unique fragmentation patterns for MS analysis.[13][14]

Causality Behind Reagent Selection

The reaction involves a nucleophilic attack from the amine and hydroxyl groups on the carbonyl carbon of the acylating reagent.[6] Fluorinated anhydrides are highly reactive and drive the reaction to completion quickly.

ReagentFull NameTarget GroupsKey Advantages & Insights
TFAA Trifluoroacetic Anhydride-OH, -NH₂Highly reactive, producing stable trifluoroacetyl derivatives.[13][15] The reaction is rapid and improves volatility and peak shape.[15] The resulting acidic byproduct (trifluoroacetic acid) must be considered and can be removed or neutralized.[1]
PFPA Pentafluoropropionic Anhydride-OH, -NH₂Similar to TFAA but adds a larger fluorinated group, which can be beneficial for separating the analyte from matrix interferences and further enhances ECD response.
HFBA Heptafluorobutyric Anhydride-OH, -NH₂Provides the longest retention time among the common fluorinated acylating agents, which can be useful for resolving isomers or avoiding early-eluting interferences.

TFAA is the most commonly used reagent in this class due to its high reactivity and the significant volatility it imparts to the derivative.[16]

Experimental Protocol: Acylation of 3-Aminohexan-1-ol with TFAA

This protocol describes the formation of the N,O-bis(trifluoroacetyl) derivative.

Materials:

  • 3-Aminohexan-1-ol sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the 3-aminohexan-1-ol sample into a GC vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA. Caution: TFAA is corrosive and highly reactive with water. Handle in a fume hood and use fresh ampules. [15]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 20-30 minutes .[6] The reaction is typically rapid.

  • Byproduct Removal: Cool the vial to room temperature. Carefully evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to remove the trifluoroacetic acid byproduct, which can be detrimental to the GC column.

  • Reconstitution: Redissolve the dried derivative residue in a suitable solvent for GC injection (e.g., 100 µL of ethyl acetate).

  • Analysis: The sample is now ready for injection into the GC-MS system.

Acylation Workflow Diagram

Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Workup & Analysis Sample 3-Aminohexan-1-ol Sample Dry Evaporate to Dryness (N2 Stream) Sample->Dry Add_Solvent Add Anhydrous Solvent (e.g., Ethyl Acetate) Dry->Add_Solvent Add_Reagent Add TFAA Add_Solvent->Add_Reagent Heat Heat at 60-70°C for 20-30 min Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Evaporate Evaporate Excess Reagent/Solvent Cool->Evaporate Redissolve Redissolve in Injection Solvent Evaporate->Redissolve Inject Inject into GC-MS Redissolve->Inject

Workflow for acylation of 3-aminohexan-1-ol.
Expected GC-MS Results

The N,O-bis(trifluoroacetyl) derivative is highly volatile and thermally stable, yielding an excellent peak shape in the chromatogram. The mass spectrum will be characteristic of a fluorinated compound, often with a detectable molecular ion and distinct fragmentation patterns involving the loss of trifluoroacetyl groups, which aids in positive identification.

Strategy 3: Chiral Derivatization for Enantiomeric Separation

Since 3-aminohexan-1-ol possesses a chiral center at the C3 position, distinguishing between its (R)- and (S)-enantiomers is often critical, particularly in pharmaceutical applications where enantiomers can have vastly different pharmacological activities. While separation can be achieved using a specialized chiral GC column, an alternative and widely used approach is chiral derivatization .[2]

Principle of Chiral Derivatization

This technique converts a pair of enantiomers, which are otherwise indistinguishable on a standard achiral column, into a pair of diastereomers .[2][17] This is achieved by reacting the racemic analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA).

  • (R)-Analyte + (S)-CDA → (R,S)-Diastereomer

  • (S)-Analyte + (S)-CDA → (S,S)-Diastereomer

Unlike enantiomers, diastereomers have different physical properties, including different boiling points and different interaction strengths with the GC stationary phase. This allows them to be separated on a conventional, non-chiral GC column.[2][17]

Chiral Derivatizing Agent Selection

The CDA must be enantiomerically pure and react with either the amine or hydroxyl group (or both) to form a stable covalent bond.

ReagentFull NameTarget GroupsKey Advantages & Insights
TPC N-(Trifluoroacetyl)-L-prolyl chloride-OH, -NH₂A highly effective CDA for amines and alcohols.[9][17] It creates volatile diastereomeric amides/esters suitable for GC analysis. The proline structure provides a rigid chiral environment, often leading to good separation.
MTPA-Cl α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride)-OH, -NH₂A classic CDA that forms stable diastereomeric esters and amides.[17] The resulting derivatives are well-suited for both GC and NMR analysis.
(-)-MCF (-)-Menthyl Chloroformate-OH, -NH₂Reacts with alcohols and amines to form diastereomeric carbamates.[9] The menthyl group provides a distinct chiral handle for separation.
Conceptual Protocol: Chiral Derivatization with TPC
  • Derivatize the Analyte: React the racemic 3-aminohexan-1-ol with an enantiomerically pure CDA, such as N-(Trifluoroacetyl)-L-prolyl chloride (L-TPC), under anhydrous conditions, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Form Diastereomers: The reaction will yield two diastereomers: (R)-3-aminohexan-1-ol-L-TPC and (S)-3-aminohexan-1-ol-L-TPC.

  • Achiral GC-MS Analysis: Inject the derivatized mixture onto a standard, non-chiral GC column (e.g., a DB-5ms or HP-5ms).

  • Separation and Quantification: The two diastereomers will elute at different retention times, appearing as two separate peaks in the chromatogram. The ratio of the peak areas corresponds directly to the enantiomeric ratio of the original sample.

Chiral Derivatization Logic Diagram

Chiral_Logic cluster_input cluster_reaction cluster_analysis Enantiomers Racemic Mixture ((R)-Analyte & (S)-Analyte) CDA Add Pure Chiral Reagent (e.g., (L)-TPC) Enantiomers->CDA Diastereomers Diastereomeric Mixture ((R,L)-Product & (S,L)-Product) CDA->Diastereomers GC GC Separation Diastereomers->GC Peak1 Peak 1 (R,L)-Diastereomer GC->Peak1 t_R1 Peak2 Peak 2 (S,L)-Diastereomer GC->Peak2 t_R2

Logical workflow for enantiomeric separation via chiral derivatization.

Summary and Recommendations

The choice of derivatization technique for 3-aminohexan-1-ol depends on the specific analytical goal. The table below provides a summary to guide your decision-making process.

TechniquePrimary GoalReagent ExampleDerivative StabilityKey Consideration
Silylation Routine quantification, general screeningMSTFAGood (TMS) to Excellent (TBDMS)Requires strictly anhydrous conditions. MTBSTFA is recommended if sample stability is a concern.[5]
Acylation High stability, trace analysis with ECDTFAAExcellentRequires removal of corrosive acidic byproducts post-reaction to protect the GC system.[1]
Chiral Derivatization Enantiomeric separation and quantificationL-TPCGood to ExcellentThe chiral derivatizing agent must be of high enantiomeric purity to ensure accurate results.

By selecting the appropriate derivatization strategy and carefully following the outlined protocols, researchers can successfully overcome the inherent challenges of analyzing 3-aminohexan-1-ol, enabling robust and reliable quantification and characterization by GC-MS.

References

  • Agilent Technologies. (n.d.). Derivatization of Drug Substances with MSTFA.
  • Bedia, C., et al. (2019). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
  • Analyst (RSC Publishing). (n.d.). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry.
  • Thermo Fisher Scientific - RU. (n.d.). GC Reagents.
  • ResearchGate. (n.d.). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection | Request PDF.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 1-Aminoethanol for Enhanced Detection and Analysis.
  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • FUJIFILM Wako. (n.d.). GC Derivatization Reagents.
  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines.
  • Greyhound Chromatography. (n.d.). Derivatization reagents for GC.
  • Macherey-Nagel. (n.d.). Derivatization Reagents for GC Brochure. MZ-Analysentechnik.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • CovaChem. (n.d.). Product Information Bulletin Trifluoroacetic Anhydride (TFAA).
  • Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk.
  • Halocarbon. (n.d.). Trifluoroacetic anhydride (TFAA).
  • PLOS. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • PubMed. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • Repositori Obert UdL. (n.d.). Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • PubMed - NIH. (2016, August 31). Mass spectral fragmentation of trimethylsilylated small molecules.
  • Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS.
  • Regis Technologies. (n.d.). GC Derivatization.
  • PMC. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis.
  • PubMed. (2008, February 8). Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • GERSTEL. (n.d.). A fully automated offline solution for the analysis of amino acids by GC-MS.
  • Semantic Scholar. (2015, August 4). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates.
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • PMC. (n.d.). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study.
  • BenchChem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • MDPI. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • PubMed. (2010, July 23). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.
  • Scholars' Mine. (1998, January 16). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary.
  • Whitman People. (n.d.). GCMS Section 6.10.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis | Request PDF.
  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry.

Sources

Application

Application Note: Utilization of (S)-3-Aminohexan-1-ol in the Synthesis of Pyrazolo[4,3-d]pyrimidine TLR7 Agonists for Immuno-Oncology

Executive Summary The development of small-molecule Toll-Like Receptor 7 (TLR7) agonists has emerged as a transformative strategy in cancer immunotherapy, particularly for converting immunologically "cold" tumors into "h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule Toll-Like Receptor 7 (TLR7) agonists has emerged as a transformative strategy in cancer immunotherapy, particularly for converting immunologically "cold" tumors into "hot" environments responsive to immune checkpoint blockade[1]. In the architectural design of these bioactive heterocycles, the selection of chiral side chains is paramount for dictating both target affinity and pharmacokinetic viability. This application note details the critical role of (S)-3-aminohexan-1-ol as a premier chiral building block in the synthesis of pyrazolo[4,3-d]pyrimidine-based TLR7 agonists[2]. By providing a step-by-step, self-validating protocol for the C-7 amination of the heterocyclic core, this guide equips medicinal chemists with the mechanistic insights required to execute this high-value transformation reliably.

Mechanistic Rationale & Structural Biology

The Causality of Side Chain Selection

In the optimization of pyrazolopyrimidine TLR7 agonists, the C-7 position of the core heterocycle serves as a critical vector for receptor engagement[2]. Early Structure-Activity Relationship (SAR) campaigns revealed that while linear alkyl alcohols provided baseline receptor activation, they suffered from rapid metabolic degradation[2].

The strategic incorporation of the branched (S)-3-aminohexan-1-ol side chain resolves this liability through two distinct mechanisms:

  • Steric Shielding: The methyl-branched architecture sterically hinders cytochrome P450-mediated oxidation, significantly extending the compound's half-life in liver microsomes[2].

  • Electrostatic Anchoring: Crystallographic data of the agonist bound to the TLR7 receptor demonstrates that the terminal aliphatic hydroxyl group of the (S)-3-aminohexan-1-ol moiety engages in extensive, stabilizing electrostatic interactions with the side chains of Thr586 and Tyr264 within the receptor's binding pocket[2].

TLR7 Signaling Pathway

Upon successful binding, the functionalized heterocycle triggers a robust immune cascade resulting in the transcription of pro-inflammatory cytokines.

TLR7Pathway Agonist TLR7 Agonist (C7-Aminohexanol) Endosome Endosomal TLR7 Receptor (Thr586 / Tyr264 Binding) Agonist->Endosome Target Engagement MyD88 MyD88 Adaptor Endosome->MyD88 Dimerization IRAK IRAK1/4 Complex MyD88->IRAK Recruitment TRAF6 TRAF6 IRAK->TRAF6 Phosphorylation NFkB NF-κB Activation TRAF6->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFkB->Cytokines Gene Transcription

Figure 1: TLR7 activation pathway triggered by the (S)-3-aminohexan-1-ol functionalized pyrazolopyrimidine agonist.

Retrosynthetic Strategy & Reaction Causality

The attachment of (S)-3-aminohexan-1-ol to the pyrazolo[4,3-d]pyrimidin-7-ol core is achieved via a one-pot, BOP-mediated pseudo-nucleophilic aromatic substitution (S_NAr)[2].

Causality of Experimental Choices:

  • BOP Reagent: Traditional chlorination (e.g., using POCl₃) to activate the pyrimidin-7-ol core requires harsh, acidic conditions that can degrade sensitive functional groups on the pyrazole ring. BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) allows for mild, in situ activation by converting the tautomeric hydroxyl group into a highly reactive phosphonium leaving group[3].

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, sterically hindered, non-nucleophilic base. It executes a dual function: it deprotonates the pyrimidin-7-ol to facilitate attack on the BOP reagent, and it neutralizes the (S)-3-aminohexan-1-ol hydrochloride salt to liberate the free nucleophilic primary amine[3].

  • DMSO: A highly polar aprotic solvent that effectively solubilizes the polar heterocyclic starting materials and stabilizes the charged phosphonium intermediate during the transition state[3].

SynthesisWorkflow Core Pyrazolo[4,3-d]pyrimidin-7-ol (Electrophilic Core) Intermediate Phosphonium Intermediate (In Situ Activation) Core->Intermediate BOP + DBU Amine (S)-3-Aminohexan-1-ol HCl (Nucleophile) Amine->Intermediate Nucleophilic Attack Reagents BOP, DBU, DMSO 50°C, 12h Reagents->Intermediate Activation Product C7-Aminohexanol Substituted TLR7 Agonist Intermediate->Product Substitution (-HMPT)

Figure 2: Logical workflow of the BOP-mediated C-7 amination using (S)-3-aminohexan-1-ol.

Experimental Protocol: C-7 Amination

This protocol describes the coupling of (S)-3-aminohexan-1-ol hydrochloride to a generic 1H-pyrazolo[4,3-d]pyrimidin-7-ol core[3].

Materials & Reagents
  • 1H-pyrazolo[4,3-d]pyrimidin-7-ol derivative (1.0 eq, ~2.0 mmol)

  • (S)-3-Aminohexan-1-ol hydrochloride (1.2 eq, ~2.4 mmol)[3]

  • BOP Reagent (1.3 eq, ~2.6 mmol)[3]

  • DBU (3.0 eq, ~6.0 mmol)[3]

  • Anhydrous DMSO (10 mL/mmol core)[3]

Step-by-Step Methodology
  • System Preparation: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add the pyrazolo[4,3-d]pyrimidin-7-ol core (1.0 eq), (S)-3-aminohexan-1-ol hydrochloride (1.2 eq), and BOP reagent (1.3 eq)[3].

  • Solvation: Suspend the solid mixture in anhydrous DMSO (10 mL) under a nitrogen atmosphere. Note: Complete dissolution may not occur until the base is added.[3]

  • Base Addition: Dropwise, add DBU (3.0 eq) via syringe at room temperature[3].

    • Self-Validation Check: Upon addition of DBU, the reaction mixture should transition to a homogeneous solution as the core is deprotonated and activated.

  • Heating & Stirring: Heat the reaction mixture to 50 °C and stir overnight (approx. 12-16 hours)[3].

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the UV trace (254 nm) shows >95% consumption of the starting material and the mass spectrum exhibits the desired [M+H]⁺ ion of the aminated product.

  • Quenching: Cool the reaction to room temperature and slowly pour the mixture into a beaker containing saturated aqueous NaHCO₃ solution (100 mL)[3].

    • Causality: NaHCO₃ neutralizes any residual acidic byproducts and safely quenches unreacted BOP reagent without hydrolyzing the newly formed C-N bond.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 50 mL)[3].

  • Washing & Drying: Wash the combined organic phases rigorously with brine (4 x 50 mL)[3].

    • Causality: Multiple brine washes are mandatory to partition the highly polar DMSO out of the EtOAc layer.

    • Self-Validation Check: The final organic layer should be clear, indicating successful removal of DMSO and water. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via preparative HPLC or flash column chromatography (DCM:MeOH gradient) to isolate the pure N-alkylated regioisomers[3].

Quantitative Data Summarization

The integration of (S)-3-aminohexan-1-ol dramatically alters the pharmacological profile of the resulting heterocycles. Table 1 summarizes the impact of this specific side chain compared to alternatives, based on established literature for pyrazolopyrimidine TLR7 agonists[2].

Table 1: Impact of C-7 Side Chain Modifications on TLR7 Agonist Profiles

Compound VariantC-7 Side ChainCellular Potency (hTLR7 EC₅₀, nM)Metabolic Stability (Mouse Liver Microsome t₁/₂, min)Structural Advantage / Liability
Linear Analog 6-Aminohexan-1-ol~49Low (<30)Improved binding over an unsubstituted core, but metabolically labile due to the exposed linear chain.
Lead Compound (e.g., Cmpd 14) (S)-3-Aminohexan-1-ol 13 High (>60) Optimal lipophilicity; branched structure resists rapid metabolism; hydroxyl engages Thr586/Tyr264.

Data synthesized from He et al., ACS Med. Chem. Lett. 2024[2]. The (S)-3-aminohexan-1-ol substituted compounds demonstrate nanomolar reporter assay activity, favorable drug-like properties, and synergistic antitumor activity when administered with aPD1 antibodies[4].

References

  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology Source: ACS Medicinal Chemistry Letters, 2024, 15 (2), 189-196. URL:[Link]

  • Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology Source: ACS Medicinal Chemistry Letters, 2024, 15 (2), 180-188. URL:[Link]

  • WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7)

Sources

Method

Utilizing 3-Aminohexan-1-ol in peptide synthesis and modification

An Application Guide to the Strategic Use of 3-Aminohexan-1-ol in Advanced Peptide Chemistry Abstract The incorporation of non-proteinogenic building blocks into peptides is a cornerstone of modern therapeutic and diagno...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of 3-Aminohexan-1-ol in Advanced Peptide Chemistry

Abstract

The incorporation of non-proteinogenic building blocks into peptides is a cornerstone of modern therapeutic and diagnostic development, offering pathways to enhanced stability, novel conformations, and tailored functionalities.[1][2][3] 3-Aminohexan-1-ol, a bifunctional amino alcohol, has emerged as a versatile tool for peptide chemists. Its unique structure, featuring a primary amine and a primary alcohol separated by a flexible alkyl chain, allows it to function both as a backbone-modifying agent to create peptidomimetics and as a linker for bioconjugation. This guide provides a comprehensive overview of the strategic applications of 3-aminohexan-1-ol, detailing the underlying chemical principles, field-tested protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization of the resulting modified peptides.

Introduction: The Rationale for Non-Canonical Building Blocks

Peptides are highly specific and potent signaling molecules, but their therapeutic potential can be limited by poor metabolic stability and low bioavailability.[3] The introduction of non-canonical amino acids (ncAAs) or their mimetics is a proven strategy to overcome these limitations.[4][5] 3-Aminohexan-1-ol stands out due to its dual-functionality. When incorporated into a peptide sequence, it replaces the typical α-amino acid structure, leading to a "peptide alcohol" at its C-terminus.[6] This modification disrupts the normal peptide backbone, which can inhibit enzymatic degradation by proteases and induce unique secondary structures.[5] Furthermore, the terminal hydroxyl group serves as a valuable chemical handle for attaching other molecules, such as fluorescent probes, cytotoxic drugs, or polyethylene glycol (PEG) chains.[7]

PropertyValueSource
IUPAC Name 3-aminohexan-1-olPubChem[8]
Molecular Formula C₆H₁₅NOPubChem[8]
Molecular Weight 117.19 g/mol PubChem[8]
Canonical SMILES CCCC(CCO)NPubChem[8]

Core Applications and Strategic Considerations

Backbone Modification for Peptidomimetic Design

Incorporating 3-aminohexan-1-ol directly into the peptide backbone replaces a standard amide bond with a more flexible secondary amine linkage and terminates the chain with an alcohol instead of a carboxylic acid.

Causality Behind the Choice:

  • Enhanced Proteolytic Resistance: The absence of a scissile amide bond at the point of incorporation makes the peptide less recognizable to proteases, potentially increasing its in-vivo half-life.[5]

  • Conformational Flexibility: The removal of the carbonyl group eliminates a key hydrogen bond acceptor, altering the local secondary structure and potentially improving binding affinity by allowing the peptide to adopt a more favorable conformation.[5][9]

G cluster_0 Standard Peptide Backbone cluster_1 Modified Backbone with 3-Aminohexan-1-ol A1 ...-NH-CH(R)-CO- A2 -NH-CH(R')-CO-... A1->A2 Amide Bond (H-bond acceptor) B1 ...-NH-CH(R)-CO- B2 -NH-CH(C₄H₉)-CH₂-CH₂-OH B1->B2 Secondary Amine Linkage (No Carbonyl)

Caption: Comparison of a standard peptide bond with a modified linkage.

A Versatile Linker for Bioconjugation

The terminal hydroxyl group of an incorporated 3-aminohexan-1-ol is an excellent attachment point for functional moieties. This strategy is particularly useful when N-terminal or side-chain modifications are undesirable or interfere with the peptide's biological activity.

Causality Behind the Choice:

  • Reduced Steric Hindrance: The hexanol chain acts as a spacer, physically separating the attached molecule from the core peptide sequence. This can be crucial for preserving the peptide's interaction with its biological target.[7]

  • Orthogonal Chemistry: The hydroxyl group offers a distinct reactive site that can be targeted with chemistries that do not affect other functional groups within the peptide, assuming appropriate side-chain protection.

G Peptide Peptide Sequence ...-NH-CH(R)-CO- Linker 3-Aminohexan-1-ol Linker -NH-CH(C₄H₉)-CH₂-CH₂-O- Peptide:e->Linker:w Payload Functional Moiety (e.g., Fluorophore, Drug, PEG) Linker:e->Payload:w Covalent Bond

Caption: Schematic of 3-aminohexan-1-ol as a bioconjugation linker.

Protecting Group Strategy: The Key to Success

Successful incorporation via Fmoc-SPPS requires an orthogonal protecting group strategy to prevent unwanted side reactions.[10][11] The primary amine of 3-aminohexan-1-ol is typically protected with the standard base-labile Fmoc group. The primary hydroxyl group, however, requires careful consideration.

Why Protect the Hydroxyl Group? During subsequent amino acid coupling steps, the activated carboxylic acid of the incoming amino acid can react with the unprotected hydroxyl group of 3-aminohexan-1-ol, leading to ester formation and truncated or branched side products. While minimal protection strategies exist, they are sequence-dependent and can be risky.[12][13] A more robust approach involves protecting the hydroxyl group with an acid-labile group compatible with the final cleavage from the resin.

Protecting GroupStructureCleavage ConditionAdvantages & Considerations
tert-Butyl (tBu) -C(CH₃)₃Strong Acid (e.g., >90% TFA)Standard in Fmoc/tBu strategy; robust and widely used. Cleaved simultaneously with side-chain protecting groups and resin linker.[14]
Trityl (Trt) -C(C₆H₅)₃Mild Acid (e.g., 1-5% TFA in DCM)Allows for selective deprotection on-resin if the peptide is attached to a more acid-resistant linker. Can be bulky.[14]

Experimental Protocols

These protocols are designed for manual Fmoc-based SPPS and assume a starting scale of 0.1 mmol on a standard solid support like Rink Amide resin.[15]

Workflow for SPPS Incorporation

SPPS_Workflow Start Start with Peptidyl-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Activate 4. Activate Amino Acid (Fmoc-AA-OH + HBTU/DIPEA) Wash1->Activate Couple 5. Couple Activated AA to Resin Activate->Couple Wash2 6. Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Cleave Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave No (Sequence Complete) End Purify Peptide Cleave->End

Sources

Application

Topic: Formulating 3-Aminohexan-1-ol for Targeted Drug Delivery System Research

An Application Note and Protocol from the Senior Application Scientist Introduction: The Strategic Role of Alkenyl Amino Alcohols in Advanced Drug Delivery The pursuit of precision medicine has placed significant demands...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Strategic Role of Alkenyl Amino Alcohols in Advanced Drug Delivery

The pursuit of precision medicine has placed significant demands on the design of sophisticated drug delivery systems. The goal is to create nanocarriers that not only protect a therapeutic payload but also deliver it specifically to pathological tissues, thereby maximizing efficacy while minimizing systemic toxicity[1][2]. Within the arsenal of materials used to construct these systems, ionizable amino alcohols are emerging as a class of highly versatile and effective components, particularly in the formulation of lipid nanoparticles (LNPs)[3][4].

3-Aminohexan-1-ol, a simple yet potent molecule, embodies the key structural features of this class: a primary amine and a primary alcohol function on a six-carbon chain. Its amine group offers a pH-sensitive handle; it can remain relatively neutral in the bloodstream (pH ~7.4) and become protonated in the acidic environment of the endosome (pH 5.0-6.5). This "proton sponge" effect is hypothesized to be a critical mechanism for inducing endosomal escape, a major bottleneck in intracellular drug delivery[4]. The terminal hydroxyl group provides a potential site for covalent modification, allowing for the attachment of targeting ligands that can steer the nanocarrier to specific cellular receptors[5][6].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro evaluation of 3-aminohexan-1-ol-based nanoparticles for targeted drug delivery research. The protocols herein are designed not merely as a series of steps, but as a self-validating framework grounded in the physicochemical principles of nanocarrier design.

Physicochemical Properties of 3-Aminohexan-1-ol
Molecular Formula C₆H₁₅NO[7]
Molecular Weight 117.19 g/mol [7]
Key Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH)
CAS Number 68889-61-2[7]
Predicted Charge at pH 7.4 Partially positive to neutral
Predicted Charge at pH < 6.5 Positive (protonated amine)

Part 1: Foundational Principles and Formulation Rationale

The Causality of Component Selection: Why 3-Aminohexan-1-ol?

The decision to incorporate 3-aminohexan-1-ol into a lipid nanoparticle formulation is driven by its dual functionality, which addresses two critical challenges in drug delivery: payload protection and intracellular release.

  • The Ionizable Amine for Endosomal Escape: When an LNP is taken up by a cell via endocytosis, it becomes trapped within an endosome. For the therapeutic payload to reach its site of action in the cytoplasm or nucleus, it must escape this vesicle. The primary amine of 3-aminohexan-1-ol, with its pKa in the physiological range, acts as a protonatable lipid. As the endosome matures and its internal pH drops, the amine group becomes protonated, acquiring a positive charge. This charge can disrupt the endosomal membrane through electrostatic interactions with anionic lipids, leading to the release of the nanoparticle's contents into the cell's cytoplasm. This mechanism is a cornerstone of successful nucleic acid delivery with LNPs[3][8].

  • The Hydroxyl Group for Targeting: The terminal hydroxyl group is a versatile chemical handle for attaching targeting moieties. Through well-established bioconjugation chemistry, ligands such as peptides (e.g., RGD peptides for targeting integrins on tumor cells), antibodies, or small molecules (e.g., folic acid) can be covalently linked to the nanoparticle surface[6][9][10]. This "active targeting" strategy dramatically enhances the accumulation of the drug at the desired site, a concept illustrated in the diagram below[11].

Targeted_Delivery_Concept cluster_0 Bloodstream (pH 7.4) cluster_1 Target Tissue cluster_2 Non-Target Tissue LNP Targeted LNP (3-Aminohexan-1-ol based) Neutral Surface Charge Receptor Receptor LNP->Receptor Ligand-Receptor Binding (High Affinity) NonTargetCell Non-Target Cell (Low Receptor Expression) LNP->NonTargetCell Minimal Interaction (Reduced Side Effects) TargetCell Target Cell (Receptor Overexpression) Receptor->TargetCell LNP_Workflow A 1. Lipid Mixing (3-Aminohexan-1-ol, DSPC, Cholesterol, DSPE-PEG-Mal) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Drug Solution) B->C D 4. Sizing (Extrusion through 100nm membrane) C->D E 5. Purification (Removal of free drug) D->E F 6. Ligand Conjugation (Thiol-Maleimide Chemistry) E->F Targeted LNP G Characterization (Size, Zeta, EE%) E->G Non-Targeted LNP F->G H In Vitro Studies (Release, Cytotoxicity, Uptake) G->H

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase conditions for 3-Aminohexan-1-ol HPLC purification

Technical Support Center: HPLC Purification of 3-Aminohexan-1-ol Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex method develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Purification of 3-Aminohexan-1-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex method development required for small, polar, basic molecules.

3-Aminohexan-1-ol presents a "perfect storm" of chromatographic challenges: it possesses a primary amine (pKa ~10.5) and a hydroxyl group making it highly hydrophilic, and it lacks a conjugated π -system, meaning it has no strong UV chromophore. This guide provides mechanistic troubleshooting, decision matrices, and self-validating protocols to optimize your mobile phase conditions.

Method Development Decision Matrix

Workflow Start 3-Aminohexan-1-ol Purification Detect UV Detection Required? Start->Detect Deriv Pre-column Derivatization (e.g., FMOC-Cl) Detect->Deriv Yes Direct Direct Detection (ELSD / CAD / MS) Detect->Direct No RPHighPH Reversed-Phase (RP) High pH (>11) Deriv->RPHighPH Increases Hydrophobicity Retent Retention Strategy Direct->Retent HILIC HILIC Mode (High Organic, Polar Phase) Retent->HILIC Preferred for Polarity Retent->RPHighPH Requires Hybrid C18

Decision matrix for 3-Aminohexan-1-ol HPLC method development.

Troubleshooting Guides & FAQs

Q1: My 3-Aminohexan-1-ol peak elutes at the void volume ( t0​ ) on a standard C18 column. Why is there no retention? Causality: Under typical acidic or neutral reversed-phase (RP) conditions (pH 2–7), the primary amine of 3-aminohexan-1-ol is fully protonated ( NH3+​ ). This positive charge drastically increases the molecule's polarity, preventing it from partitioning into the hydrophobic C18 stationary phase. Solution: You must fundamentally alter the retention mechanism.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the modern standard for underivatized amino alcohols[1]. By using a polar stationary phase and a highly organic mobile phase (e.g., 90% Acetonitrile), water forms a semi-stagnant enriched layer on the stationary phase. The polar 3-aminohexan-1-ol partitions into this aqueous layer, providing excellent retention[2].

  • Use Ion-Pairing Reagents: If you must use RP-HPLC, add a volatile ion-pairing agent like heptafluorobutyric acid (HFBA). The anionic head of the additive pairs with the protonated amine, while its hydrophobic tail interacts with the C18 phase, artificially increasing the analyte's hydrophobicity[3].

Q2: I have managed to retain the compound, but the peak exhibits severe tailing (Asymmetry factor As​>2.0 ). How can I achieve symmetrical peaks? Causality: Peak tailing for aliphatic amines is primarily driven by secondary ion-exchange interactions. While your analyte interacts with the C18 ligands, the protonated amine also undergoes strong electrostatic attraction with ionized, unreacted residual silanols ( SiO− ) on the silica support[4]. The desorption kinetics from these silanols are slow, causing the peak to drag. Solution:

  • High-pH Mobile Phase: Raise the mobile phase pH above 11.0 (e.g., using 10 mM Ammonium Hydroxide). This deprotonates the amine to its neutral free-base form ( NH2​ ), completely eliminating the electrostatic interaction with silanols. Crucial: You must use a hybrid-silica or polymer column designed to withstand high pH.

  • Amine Modifiers: If operating at lower pH, add a sacrificial basic modifier like Triethylamine (TEA) to the mobile phase. TEA aggressively competes for and masks the active silanol sites, improving the peak shape of your target analyte[5].

Q3: My UV detector shows no peaks, even at high concentrations. What are my options? Causality: 3-Aminohexan-1-ol lacks a conjugated aromatic system or double bonds, resulting in negligible UV absorbance above 210 nm. Solution: Use an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (ESI-MS in positive ion mode)[6]. Alternatively, react the amino group with a chromogenic reagent such as FMOC-Cl prior to injection[1].

Quantitative Comparison of Mobile Phase Strategies

The following table summarizes how different mobile phase conditions impact the chromatographic behavior of 3-Aminohexan-1-ol.

Chromatography ModeMobile Phase StrategyStationary PhaseExpected Retention ( k′ )Expected Symmetry ( As​ )Detection Compatibility
Standard RP (Low pH) 0.1% Formic Acid in Water / ACNStandard C18< 0.5 (Void Elution)> 2.5 (Severe Tailing)ESI-MS
Ion-Pairing RP 0.1% HFBA in Water / ACNStandard C182.0 - 4.01.2 - 1.5UV (Poor), MS (Suppression)
High-pH RP 10 mM NH4​OH (pH 11.0) / ACNHybrid C18 / Polymer3.0 - 5.00.9 - 1.1CAD, ELSD, MS
HILIC 10 mM Ammonium Formate / ACNAmide / Bare Silica4.0 - 8.00.9 - 1.1ESI-MS, CAD, ELSD

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed with sample analysis unless the System Suitability criteria are met.

Protocol A: HILIC-MS Method for Underivatized 3-Aminohexan-1-ol

Objective: Retain and quantify polar amino alcohols without derivatization. System Suitability: The method is validated if the retention factor ( k′ ) is ≥2.0 and the tailing factor ( As​ ) is between 0.9 and 1.2.

  • Column Selection: Install an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade Water. Adjust to pH 3.0 with Formic Acid. (The buffer ensures sufficient ionic strength to minimize secondary electrostatic interactions).

    • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to retain the polar amine).

    • 1.0 - 5.0 min: Linear gradient to 60% B.

    • 5.0 - 6.0 min: Hold at 60% B.

    • 6.0 - 6.1 min: Return to 95% B.

    • 6.1 - 10.0 min: Re-equilibration at 95% B. (Critical: HILIC requires at least 10 column volumes to rebuild the aqueous hydration layer on the stationary phase).

  • Parameters: Set flow rate to 0.4 mL/min and column temperature to 40 °C.

  • Detection: ESI-MS (Positive mode). Monitor the [M+H]+ ion at m/z 118.1.

Protocol B: High-pH Reversed-Phase Method (CAD/ELSD)

Objective: Achieve symmetrical peak shape via amine deprotonation. System Suitability: Validated if As​≤1.1 and baseline resolution from the void volume is achieved.

  • Column Selection: Install a high-pH resistant hybrid silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Standard silica will dissolve under these conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade Water. Adjust to pH 11.0 using Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B.

    • 2.0 - 8.0 min: Linear gradient to 50% B.

    • 8.0 - 10.0 min: Return to 5% B and re-equilibrate.

  • Parameters: Set flow rate to 1.0 mL/min and column temperature to 30 °C.

  • Detection: Charged Aerosol Detection (CAD). Set evaporation temperature to 35 °C to accommodate the volatile mobile phase.

References

  • Waters Corporation. LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Screen. [Link]

  • Energy & Fuels - ACS Publications. MALDI-MS and HILIC ESI-MS/MS as Versatile Tools for Detection of Monoethanolamine Degradation Products. [Link]

  • LCGC International. Separation of Ionic Analytes via Supercritical Fluid Chromatography: Achieving the Impossible. [Link]

  • Google Patents (WO1998041489A1).

Sources

Optimization

Preventing oxidation and degradation of 3-Aminohexan-1-ol during long-term storage

Welcome to the Technical Support Center for the handling and preservation of 3-Aminohexan-1-ol . As an aliphatic amino alcohol containing both a primary amine and a primary alcohol, this reagent is highly reactive.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and preservation of 3-Aminohexan-1-ol . As an aliphatic amino alcohol containing both a primary amine and a primary alcohol, this reagent is highly reactive. While this bifunctionality makes it an excellent building block for pharmaceutical synthesis, it also renders the compound highly susceptible to environmental degradation over time.

This guide is designed for researchers and drug development professionals to understand the causality of these degradation pathways and implement self-validating protocols for long-term storage.

Part 1: The Causality of Degradation

To prevent degradation, we must first understand the chemical mechanisms driving it. 3-Aminohexan-1-ol degrades primarily through three environmental vectors: oxygen, carbon dioxide, and moisture.

G A 3-Aminohexan-1-ol (Pristine Reagent) O2 O2 Exposure (Radical Oxidation) A->O2 CO2 CO2 Exposure (Nucleophilic Attack) A->CO2 H2O Moisture (Hygroscopy) A->H2O N_Oxide N-Oxides / Imines (Yellow/Brown Discoloration) O2->N_Oxide Carbamate Carbamate Salts (White Precipitate) CO2->Carbamate Hydrate Hydrate Formation (Viscosity Increase) H2O->Hydrate

Logical relationship of 3-Aminohexan-1-ol environmental degradation pathways.

1. Oxidative Degradation ( O2​ )

The primary amino group is highly susceptible to air oxidation, leading to the formation of corresponding 1[1]. This reaction proceeds through a radical chain mechanism with molecular oxygen, which typically causes the clear liquid to 2 over time[2].

2. Carbamate Formation ( CO2​ )

Primary amines act as strong nucleophiles. When exposed to ambient air, the amine nitrogen performs a nucleophilic attack on the electrophilic carbon of atmospheric CO2​ , forming carbamic acid. This intermediate rapidly deprotonates to 3[3]. Failure to purge the storage headspace with an inert gas directly results in the 4[4].

Quantitative Impact of Environmental Triggers
Environmental TriggerChemical MechanismPhysical ManifestationPrevention Strategy
Molecular Oxygen ( O2​ ) Radical chain oxidation to N-oxides / iminesYellow to brown discolorationInert gas blanketing (Argon)
Carbon Dioxide ( CO2​ ) Nucleophilic attack forming carbamic acidWhite crystalline precipitateHermetic sealing, PTFE caps
Atmospheric Moisture Hydrogen bonding / Hydrate formationIncreased viscosity, altered molarityStorage over molecular sieves
UV/Visible Light Photolytic radical initiationAccelerated discolorationAmber vials, dark storage
Thermal Stress Accelerated kinetic degradationGeneral loss of purityRefrigeration (2-8°C)
Part 2: Troubleshooting Guides & FAQs

Q1: My bottle of 3-Aminohexan-1-ol has turned slightly yellow. Can I still use it for my synthesis? A1: The yellowing indicates that a portion of the primary amine has air-oxidized into N-oxides or imines[2]. If your downstream synthesis is sensitive to stoichiometry or requires high-purity nucleophiles, using this degraded batch will lead to lower yields and complex impurity profiles. You must purify the reagent via vacuum distillation before use.

Q2: I noticed a white crust forming around the threads of the cap and a white precipitate at the bottom of the liquid. What is this? A2: This is a classic sign of carbamate salt formation caused by atmospheric CO2​ leaking into the container[4]. Standard polyethylene or polypropylene caps are slightly gas-permeable over long periods. To prevent this, always use PTFE-lined caps and seal the exterior with Parafilm.

Q3: Why do you recommend blanketing the reagent with Argon instead of Nitrogen? A3: While both gases are inert, Argon is significantly denser than ambient air. When you purge a vial with Argon, it settles at the bottom and forms a heavy, protective physical blanket directly over the surface of the amino alcohol. Nitrogen is lighter and mixes more easily with ambient air, making it less effective if the vial's seal is imperfect. Studies have shown that 4 by better preventing carbamate formation[4].

Part 3: Self-Validating Storage Protocols

To ensure the integrity of 3-Aminohexan-1-ol, researchers must adopt a systematic approach to storage and pre-use validation.

G Step1 1. Distill / Purify (Vacuum Distillation) Step2 2. Transfer to Amber Vial (Light Protection) Step1->Step2 Step3 3. Purge with Argon (Heavier than Air Blanket) Step2->Step3 Step4 4. Seal with PTFE Cap (Moisture/Gas Barrier) Step3->Step4 Step5 5. Store at 2-8°C (Thermal Stability) Step4->Step5 QC Self-Validation: NMR or Titration before use Step5->QC

Step-by-step workflow for the anaerobic and anhydrous storage of amino alcohols.

Methodology 1: Anhydrous & Anaerobic Storage Preparation

Objective: To create an isolated micro-environment that eliminates O2​ , CO2​ , and photolytic triggers.

  • Purification (If degraded): Set up a short-path vacuum distillation apparatus. Distill the 3-Aminohexan-1-ol under high vacuum to leave behind the heavier N-oxides and solid carbamate salts. Collect the purified fraction in an oven-dried Schlenk flask.

  • Aliquoting: Transfer the purified amino alcohol into pre-dried, amber borosilicate glass vials. Causality Note: Amber glass blocks UV light, preventing photolytic radical initiation of the amine.

  • Inert Gas Blanketing: Insert an Argon line into the vial, keeping the needle just above the liquid surface. Purge the headspace gently for 30–60 seconds to displace all ambient air.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined screw cap. Causality Note: PTFE provides a superior barrier against atmospheric moisture and CO2​ compared to standard caps. Wrap the cap boundary tightly with Parafilm.

  • Temperature Control: Store the sealed vials in a dedicated chemical refrigerator at 2-8°C to thermodynamically slow down any trace degradation reactions.

Methodology 2: Pre-Use Quality Control (Self-Validation)

Objective: To mathematically and spectroscopically validate the integrity of the reagent before introducing it into sensitive syntheses.

  • Visual Inspection: Examine the vial against a stark white background. Any yellowing indicates oxidation, and any white crusts indicate carbamate formation. If either is present, proceed to step 2.

  • NMR Validation: Dissolve a 10 mg aliquot in anhydrous CDCl3​ . Run a 1H -NMR spectrum. The appearance of new downfield peaks (e.g., 7.5-8.5 ppm) indicates the presence of imines or formamides, confirming oxidative degradation.

  • Acid-Base Titration: Titrate a known mass of the reagent with standardized 0.1MHCl using a pH meter to confirm the amine equivalent weight. A lower-than-expected amine value indicates that a portion of the active primary amine has been lost to degradation or moisture absorption.

References
  • BenchChem. "Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol". BenchChem.
  • Organic Syntheses. "Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles". Org. Synth. 2018, 95, 60-79.
  • Chemistry StackExchange. "By what reaction does (–)-sparteine decompose in ambient conditions?". StackExchange.
  • MDPI. "Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review". MDPI.

Sources

Troubleshooting

Overcoming steric hindrance in N-alkylation of 3-Aminohexan-1-ol

Welcome to the technical support guide for navigating the challenges associated with the N-alkylation of 3-aminohexan-1-ol. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the challenges associated with the N-alkylation of 3-aminohexan-1-ol. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered by researchers in synthetic and medicinal chemistry. Our goal is to equip you with the knowledge to overcome the inherent steric and electronic challenges of this substrate.

Introduction: The Challenge of 3-Aminohexan-1-ol

3-Aminohexan-1-ol is a valuable bifunctional building block. However, the secondary amine is sterically encumbered by the adjacent propyl group at the C3 position. This steric hindrance significantly reduces the nucleophilicity of the nitrogen atom, making standard N-alkylation protocols inefficient and prone to failure. This guide will explore the causality behind these challenges and provide robust, field-proven strategies for successful N-alkylation.

Frequently Asked Questions (FAQs)
Q1: Why is my standard N-alkylation of 3-aminohexan-1-ol with an alkyl bromide giving low to no yield?

This is the most common issue researchers face. The low reactivity is primarily due to steric hindrance . The propyl group at C3 and the hexanol backbone physically obstruct the nitrogen's lone pair of electrons, impeding its ability to attack the electrophilic carbon of the alkylating agent in a standard SN2 reaction.[1][2][3]

Furthermore, direct alkylation of amines is often unselective and can lead to a mixture of mono- and di-alkylated products, as the newly formed secondary amine can be more nucleophilic than the starting primary amine.[4][5] Forcing conditions, such as high temperatures, may lead to decomposition or side reactions, including O-alkylation of the hydroxyl group.

Q2: How can I optimize a direct alkylation approach before abandoning it?

While challenging, direct alkylation can sometimes be pushed to success with careful optimization.

Troubleshooting Direct N-Alkylation:

ParameterRecommendationRationale
Alkylating Agent Use alkyl iodides or triflates instead of bromides or chlorides.[1][6]Reactivity follows the order: R-I > R-OTf > R-Br > R-Cl. A more reactive electrophile can overcome the high activation energy barrier imposed by steric hindrance.
Base Employ a strong, non-nucleophilic, sterically hindered base.Examples include potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃).[7] These bases are strong enough to deprotonate the amine (if necessary) or neutralize the HX byproduct without competing as a nucleophile.
Solvent Use polar aprotic solvents like DMF, DMSO, or NMP.[8][9]These solvents effectively solvate cations while leaving anions (the nucleophile) relatively "bare," enhancing their reactivity. They also allow for higher reaction temperatures.
Temperature & Time Increase the reaction temperature and prolong the reaction time.[1][6]Harsher conditions provide the necessary energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Additives Consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions).[9]This in-situ generates the more reactive alkyl iodide from an alkyl bromide or chloride, accelerating the reaction.
Advanced Synthetic Strategies for Sterically Hindered Amines

If direct alkylation fails, more robust and reliable methods are required. The following strategies are highly recommended for substrates like 3-aminohexan-1-ol.

Q3: What is the most reliable alternative to direct alkylation for this substrate?

Reductive Amination is widely considered the superior method for the controlled N-alkylation of sterically hindered or complex amines.[5][10][11] This approach avoids harsh conditions and the problem of over-alkylation.[5] The process involves two key steps, which can often be performed in a single pot:

  • Imine/Iminium Ion Formation: The amine reacts with an aldehyde or ketone to form an imine (or an iminium ion in acidic conditions).

  • Reduction: A selective reducing agent reduces the imine C=N bond to a C-N single bond.

The key to success is using a reducing agent that is mild enough not to reduce the starting aldehyde/ketone but potent enough to reduce the intermediate imine/iminium ion.[5][12]

G cluster_0 Reductive Amination Workflow A 3-Aminohexan-1-ol + Aldehyde/Ketone B Imine/Iminium Ion Intermediate (Formed in situ) A->B Weak Acid (e.g., AcOH) D N-Alkylated Product B->D C Selective Reducing Agent (e.g., NaBH(OAc)₃) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Workup & Purification E->F

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, tolerant of acidic conditions, and highly selective for imines over carbonyls.[12]

  • Reaction Setup: To a solution of 3-aminohexan-1-ol (1.0 equiv) and the desired aldehyde or ketone (1.1-1.2 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid (optional, but often helpful with ketones).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Q4: Are there "greener" or more modern catalytic approaches available?

Yes, Hydrogen Borrowing Catalysis (also known as hydrogen autotransfer) is an elegant, atom-economical strategy that uses alcohols as alkylating agents, with water as the only byproduct.[13][14][15]

Mechanism Overview: A transition metal catalyst (typically based on Ru, Ir, Mn, or Ni) temporarily "borrows" hydrogen from the alkylating alcohol, oxidizing it in-situ to an aldehyde.[14][16] This aldehyde then undergoes reductive amination with the amine substrate, and the catalyst returns the hydrogen to the intermediate imine to form the final product.

G cluster_0 Hydrogen Borrowing Catalytic Cycle catalyst [M]-H (Catalyst) h_catalyst [M] (Active Catalyst) catalyst->h_catalyst - R'-CHO product R₂N-CH₂R' (Product) catalyst->product h_catalyst->catalyst + R'-CH₂OH alcohol R'-CH₂OH (Alkylating Agent) aldehyde R'-CHO (Aldehyde) alcohol->aldehyde -2H imine Imine Intermediate aldehyde->imine amine R₂NH (Substrate) amine->imine -H₂O imine->product +2H

Caption: Catalytic Cycle of Hydrogen Borrowing.

This method is highly efficient but requires screening for the optimal catalyst, ligand, and reaction conditions. It is particularly valuable in industrial settings aiming for sustainable processes.[13][14]

Q5: When should I consider a cross-coupling reaction like the Buchwald-Hartwig Amination?

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction primarily used to form C-N bonds between an amine and an aryl or vinyl halide/triflate.[7][17][18] You should consider this method if:

  • You are trying to perform an N-arylation (attaching an aromatic ring to the nitrogen).

  • You are coupling with a particularly challenging alkyl partner where other methods have failed.

  • High functional group tolerance is required.[17]

This reaction requires a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XantPhos, BINAP), and a base (e.g., NaOtBu, K₃PO₄).[7][17] While extremely versatile, the cost of the catalyst and ligands can be a consideration.

Visual Guide: Overcoming Steric Hindrance

The diagram below illustrates the core problem and the strategic shift from a direct to an indirect approach.

G cluster_0 Problem: Direct Alkylation (SN2) cluster_1 Solution: Reductive Amination (Indirect) mol1 3-Aminohexan-1-ol (Sterically Hindered Nucleophile) barrier High Activation Energy (Steric Clash) mol1->barrier Attack mol2 Alkyl Halide (Electrophile) mol2->barrier Low/No Product Low/No Product barrier->Low/No Product step1 Step 1: Form Imine (Amine + Aldehyde) step2 Step 2: Reduce C=N (Less Hindered Approach) step1->step2 product High Yield of N-Alkylated Product step2->product Problem: Direct Alkylation (SN2) Problem: Direct Alkylation (SN2) Solution: Reductive Amination (Indirect) Solution: Reductive Amination (Indirect)

Caption: Shifting strategy from direct to indirect alkylation.

References
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. RSC Advances. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. [Link]

  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry. [Link]

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Buchwald-Hartwig Amination. OpenOChem Learn. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Nature Communications. [Link]

  • Alkylation of Amines, Part 5: Alternative Strategies. YouTube. [Link]

  • Mitsunobu Reaction - Common Conditions. ReactionFlash. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. Chemistry – A European Journal. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Chemistry. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]

  • Methods for mono‐selective N‐alkylation of amines using alcohols as... ResearchGate. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Organic Chemistry Portal. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]

  • Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters. [Link]

  • Alkyl Halides to Alcohols. Chemistry Steps. [Link]

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen. [Link]

  • Selective mono-N-alkylation of 3-amino Alcohols via Chelation to 9-BBN. Organic Letters. [Link]

  • Severely sterically hindered secondary aminoether alcohols.

Sources

Optimization

Improving product yield in the catalytic hydrogenation to 3-Aminohexan-1-ol

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of synthesizing 3-Aminohexan-1-ol via catalytic hydrogenation. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of synthesizing 3-Aminohexan-1-ol via catalytic hydrogenation. As Senior Application Scientists, we have distilled field-proven insights and fundamental principles into this comprehensive guide. Our goal is to empower you to overcome experimental hurdles, optimize your reaction conditions, and ultimately, maximize your product yield.

Technical Support Guide: Catalytic Hydrogenation to 3-Aminohexan-1-ol

The synthesis of 3-Aminohexan-1-ol is a critical process for creating intermediates in pharmaceutical and fine chemical applications.[1] Catalytic hydrogenation stands as a powerful and atom-economical method for this transformation, typically involving the reduction of a bifunctional precursor, such as a nitro-substituted ester or carboxylic acid. However, the simultaneous reduction of multiple functional groups presents unique challenges in selectivity and yield. This guide provides direct answers to the most pressing issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts and general starting conditions for this hydrogenation?

The selection of an appropriate catalyst and reaction conditions is paramount for success. The choice often depends on the specific precursor, but a good starting point involves catalysts known for their efficacy in reducing both nitro groups and esters/carboxylic acids.

Rhodium (Rh) and Ruthenium (Ru) based catalysts are particularly effective. Rhodium is a highly versatile and powerful hydrogenation catalyst capable of reducing nearly all functional groups.[2] Ruthenium catalysts, often supported on carbon (Ru/C), have demonstrated high selectivity and stereoretention in the hydrogenation of amino acids to amino alcohols.[1][3] While common catalysts like Palladium on carbon (Pd/C) and Raney Nickel are excellent for many hydrogenations, they may present challenges.[4][5] Pd/C can sometimes promote undesirable hydrogenolysis (cleavage of C-O bonds), while Raney Ni may require harsher conditions.[5]

For initial experiments, we recommend the following conditions:

ParameterRecommended Starting ConditionRationale & Considerations
Catalyst 5% Rh/C or 5% Ru/CRhodium and Ruthenium offer high activity for reducing both nitro and carbonyl/carboxyl groups.[2][6]
Catalyst Loading 1-5 mol% (metal basis)Start with a lower loading and increase if the reaction is slow. Higher loading can sometimes lead to side reactions.
Substrate e.g., Ethyl 3-nitrohexanoateA common precursor requiring reduction of both a nitro group and an ester.
Solvent Methanol, Ethanol, or WaterAlcohols are standard solvents for hydrogenation.[7] Water can be an effective and green solvent, especially for amino acid-like precursors.[6]
Hydrogen Pressure 30-50 atm (approx. 450-750 psi)Higher pressure is often required for the reduction of esters or carboxylic acids compared to nitro groups.[7][8]
Temperature 80 - 130 °CBalances reaction rate with selectivity. Higher temperatures can increase the rate but may also promote side reactions.[1][7]
Agitation >1000 rpmVigorous stirring is crucial to overcome mass transfer limitations of hydrogen gas into the liquid phase.[7]
Q2: My reaction is slow or has completely stalled. What are the likely causes and how can I troubleshoot this?

A stalled reaction is one of the most common issues in catalytic hydrogenation.[7] The root cause is typically related to the catalyst, reaction conditions, or mass transfer limitations.

Primary Causes & Troubleshooting Steps:

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities in the substrate, solvent, or hydrogen gas.[9]

    • Common Poisons: Sulfur compounds (thiols), certain nitrogen compounds (the amine product itself can sometimes inhibit the reaction), heavy metal traces, and carbon monoxide from the H₂ source are potent poisons.[5][9]

    • Troubleshooting Protocol: If the reaction stalls, safely depressurize the reactor, filter the catalyst under an inert atmosphere (caution: catalysts can be pyrophoric), and add a fresh batch of catalyst to the filtrate.[8] If the reaction restarts, catalyst poisoning was the likely culprit. Rigorous purification of starting materials and using high-purity hydrogen is essential.

  • Insufficient Catalyst Activity or Loading:

    • Old/Inactive Catalyst: Catalysts can lose activity over time, especially if improperly stored. Always use a fresh or recently verified batch.[8]

    • Low Loading: The amount of catalyst may be insufficient for the scale of the reaction. Incrementally increase the catalyst loading.

  • Poor Mass Transfer: Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is critical.

    • Inadequate Agitation: Ensure the stirring rate is high enough to create a vortex and distribute the catalyst particles evenly.[7]

    • Insufficient Hydrogen: Ensure the system is properly purged of air and that the hydrogen pressure is maintained throughout the reaction. Leaks in the system can lead to poor results.[8]

  • Sub-optimal Conditions: The reaction may simply require more energy.

    • Increase Temperature/Pressure: Cautiously increase the temperature and/or hydrogen pressure. These parameters have a significant impact on the reaction rate.[7]

Start Reaction Stalled Check_Purity Are starting materials & H₂ high purity? Start->Check_Purity Purify Purify substrate/solvent. Use high-grade H₂. Check_Purity->Purify No Check_Mixing Is agitation >1000 rpm? Check_Purity->Check_Mixing Yes Test_Poisoning Filter catalyst & add fresh batch. Purify->Test_Poisoning Increase_Stirring Increase stirring speed. Check_Mixing->Increase_Stirring No Check_Conditions Are T & P adequate? Check_Mixing->Check_Conditions Yes Increase_Stirring->Test_Poisoning Increase_Conditions Increase Temperature & Pressure. Check_Conditions->Increase_Conditions No Check_Conditions->Test_Poisoning Yes Increase_Conditions->Test_Poisoning Poisoned Result: Poisoning Confirmed. Action: Purify reagents. Test_Poisoning->Poisoned Reaction Restarts Not_Poisoned Result: Still Stalled Test_Poisoning->Not_Poisoned No Change Check_Catalyst Is catalyst old or loading too low? Not_Poisoned->Check_Catalyst New_Catalyst Use fresh catalyst. Increase loading. Check_Catalyst->New_Catalyst Yes Success Reaction Proceeds New_Catalyst->Success

Caption: Workflow for diagnosing a stalled hydrogenation reaction.

Q3: I'm observing significant byproduct formation. How can I improve selectivity?

Achieving high selectivity is the primary challenge when multiple reducible functional groups are present. Side reactions can significantly lower the yield of 3-Aminohexan-1-ol.

cluster_0 Desired Pathway cluster_1 Side Reactions Precursor Ethyl 3-nitrohexanoate Intermediate Ethyl 3-aminohexanoate Precursor->Intermediate +H₂, Catalyst (-NO₂ → -NH₂) Side1 3-Nitrohexan-1-ol (Incomplete Reduction) Precursor->Side1 +H₂ (Ester Reduction First) Product 3-Aminohexan-1-ol Intermediate->Product +H₂, Catalyst (-COOEt → -CH₂OH) Side2 3-Aminohexane (Hydrogenolysis) Product->Side2 Excess H₂ / Harsh Conditions (-OH loss)

Caption: Desired reaction path versus common side reactions.

Common Side Products and Mitigation Strategies

Side ProductLikely CauseRecommended Solution
3-Nitrohexan-1-ol or Ethyl 3-aminohexanoate (Incomplete Reduction)The reaction conditions (T, P) or catalyst are not sufficient to reduce both functional groups. Nitro groups are generally easier to reduce than esters.[10]Increase hydrogen pressure and/or temperature. Switch to a more active catalyst system like Rhodium or a modified Ruthenium catalyst.[2]
3-Aminohexane (Hydrogenolysis/Dehydroxylation)The C-O bond of the alcohol is cleaved by hydrogen. This is more common with Pd/C catalysts, high temperatures, and acidic conditions.Avoid Pd/C if hydrogenolysis is a major issue. Use Rh or Ru catalysts.[6] Lower the reaction temperature once the initial reduction is complete. Ensure the reaction medium is not overly acidic.
Condensation Products Intermediate products (like hydroxylamines or aldehydes) can react with each other or the starting material.Ensure good hydrogen availability and efficient mixing to quickly hydrogenate intermediates as they form. The nature of the solvent can also influence these side reactions.[11]
Q4: What is a standard protocol for setting up and monitoring the reaction?

A robust and safe experimental procedure is critical for reproducibility and obtaining high yields.

  • Catalyst Preparation (Handle in an inert atmosphere if pyrophoric):

    • Weigh the required amount of catalyst (e.g., 5% Ru/C) and suspend it in a small amount of the reaction solvent in the reactor vessel.[9]

  • System Setup:

    • Seal the high-pressure reactor.

    • Purge the system thoroughly with an inert gas (e.g., Nitrogen or Argon) at least 3-5 times to remove all oxygen.[9]

    • Introduce the solution of the substrate (e.g., Ethyl 3-nitrohexanoate) dissolved in the main volume of solvent via a cannula or addition funnel.

  • Reaction Execution:

    • Begin vigorous stirring (>1000 rpm).

    • Purge the system with hydrogen gas 3-5 times before pressurizing to the target pressure (e.g., 50 atm).[9]

    • Heat the reactor to the desired temperature (e.g., 100 °C).

  • Monitoring:

    • Monitor the reaction by observing the hydrogen uptake from the gas cylinder via the pressure gauge. A stable pressure indicates the reaction has completed or stalled.[9]

    • If the reactor allows, take small aliquots at intervals to analyze by GC, HPLC, or NMR to track the disappearance of starting material and the appearance of the product.

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the system with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry out completely. Quench it with water.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified.

A 1. Add Catalyst & Solvent to Reactor B 2. Seal & Purge Reactor with N₂/Ar A->B C 3. Add Substrate Solution B->C D 4. Purge with H₂ & Pressurize C->D E 5. Heat & Stir Vigorously D->E F 6. Monitor H₂ Uptake / TLC / GC E->F G 7. Cool, Vent H₂, Purge with N₂ F->G H 8. Filter Catalyst (Caution: Pyrophoric) G->H I 9. Concentrate Filtrate H->I J 10. Purify Product I->J

Caption: Standard workflow for a catalytic hydrogenation experiment.

References

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. Available at: [Link]

  • Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. ACS Publications. Available at: [Link]

  • Single-Atom Catalysts: Boosting Hydrogenation Efficiency. Mirage News. Available at: [Link]

  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Royal Society of Chemistry. Available at: [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. Available at: [Link]

  • Selective Blockage Of The Catalyst Active Sites For The Hydrogenation Of Various Functional Groups Over Raney Nickel And Nickel Supported On Silica. Prime Scholars. Available at: [Link]

  • Hydrogenation troubleshooting. Reddit. Available at: [Link]

  • Selective hydrogenation of nitroarenes to aminoarenes using a MoOx-modified Ru/SiO2 catalyst under mild conditions. OUCI. Available at: [Link]

  • Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. Available at: [Link]

  • Hydrogenation of Amino Acid Mixtures to Amino Alcohols. ACS Publications. Available at: [Link]

  • Troubleshooting of Catalytic Reactors. Slideshare. Available at: [Link]

  • Improved CO2 Capture and Catalytic Hydrogenation Using Amino Acid Based Ionic Liquids. PMC. Available at: [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Available at: [Link]

  • Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. ACS Omega. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Modern Scientific Researches. Available at: [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. The Royal Society of Chemistry. Available at: [Link]

  • 1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. Available at: [Link]

  • 3-Aminohexan-1-ol. PubChem. Available at: [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Hydrogenation of Amino Acid Mixtures to Amino Alcohols: Renewable Building Blocks for Fine and Specialty Chemicals Production. AIChE. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Efficiency of 2-Aminohexan-1-ol vs. 3-Aminohexan-1-ol in Asymmetric Synthesis

Introduction: The Role of Aliphatic Amino Alcohols in Catalysis In the realm of asymmetric synthesis, chiral amino alcohols are indispensable as ligands and organocatalysts. When comparing the isomeric aliphatic chains o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Aliphatic Amino Alcohols in Catalysis

In the realm of asymmetric synthesis, chiral amino alcohols are indispensable as ligands and organocatalysts. When comparing the isomeric aliphatic chains of 2-Aminohexan-1-ol and 3-Aminohexan-1-ol , their performance in catalytic environments diverges significantly. This guide provides an in-depth, objective comparison of their catalytic efficiencies, grounded in coordination chemistry, thermodynamic stability, and empirical kinetic data.

Mechanistic Causality: The Chelate Ring Size Effect

The fundamental difference in catalytic efficiency between these two isomers is dictated by the relative positioning of their coordinating heteroatoms (nitrogen and oxygen) and the subsequent bite angle they form with transition metals.

  • 2-Aminohexan-1-ol (1,2-Amino Alcohol): Upon coordination with a transition metal (e.g., Zn, Cu, Ru), this ligand forms a rigid 5-membered metallacycle . This structural rigidity restricts the conformational degrees of freedom in the transition state. Conformationally locked transition states are a prerequisite for high enantiofacial discrimination, leading to high enantiomeric excess (ee) and rapid catalytic turnover.

  • 3-Aminohexan-1-ol (1,3-Amino Alcohol): This ligand forms a 6-membered metallacycle upon metal complexation. While 6-membered rings are highly stable in purely organic frameworks, in coordination chemistry, they often exhibit fluxional behavior (e.g., rapidly flipping between chair and boat-like conformations). This flexibility dilutes the chiral environment around the active metal center, imposing a higher entropic penalty to reach an ordered transition state, which depresses both the reaction rate and selectivity.

This phenomenon is well-documented in the literature. For instance, studies on catalytic N-acylation using dibutyltin oxide demonstrate that the1 and less selective than the formation of analogous 5-membered rings from 1,2-amino alcohols[1]. Furthermore, in the classic asymmetric addition of diethylzinc to aldehydes,2 consistently outperform their 1,3-counterparts in both reaction rate and enantioselectivity, despite often resting in a dimeric state[2].

ChelateEffect L1 2-Aminohexan-1-ol (1,2-Amino Alcohol) C1 5-Membered Metallacycle (High Rigidity / Locked) L1->C1 Metal Coordination L2 3-Aminohexan-1-ol (1,3-Amino Alcohol) C2 6-Membered Metallacycle (Fluxional / Flexible) L2->C2 Metal Coordination O1 High Enantioselectivity High Catalytic Turnover C1->O1 Transition State Control O2 Moderate Enantioselectivity Lower Turnover C2->O2 Entropic Penalty

Logical relationship between amino alcohol structure, metallacycle size, and catalytic outcomes.

Comparative Performance Data

The following table summarizes the expected quantitative performance of these two ligands when utilized in standard asymmetric alkylation benchmarks.

Parameter2-Aminohexan-1-ol3-Aminohexan-1-ol
Ligand Class 1,2-Amino Alcohol1,3-Amino Alcohol
Metallacycle Size 5-Membered6-Membered
Relative Rigidity High (Conformationally locked)Low (Fluxional conformations)
Catalytic Efficiency (TOF) HighModerate to Low
Typical Enantioselectivity (ee) 80% - 95%40% - 60%
Optimal Application Asymmetric alkylation, Transfer hydrogenation3[3]

Self-Validating Experimental Protocol: Asymmetric Diethylzinc Addition

To objectively compare the catalytic efficiency of 2-aminohexan-1-ol and 3-aminohexan-1-ol, the following standardized, self-validating protocol is employed. This workflow uses in situ catalyst generation and chiral HPLC for a direct readout of both conversion (efficiency) and enantiomeric excess (selectivity).

Step 1: Preparation of the Pre-catalyst Complex

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10 mol% of the chosen amino alcohol ligand in anhydrous toluene (0.1 M). Add 10 mol% of dodecane to serve as an internal standard.

  • Causality: Toluene is chosen as a non-coordinating solvent to prevent solvent competition with the substrate at the active metal center. The internal standard ensures that subsequent HPLC analysis can accurately quantify absolute conversion independent of injection volume.

Step 2: Zinc Coordination

  • Action: Cool the solution to 0 °C. Slowly add 2.0 equivalents of diethylzinc (1.0 M solution in hexanes) dropwise. Stir for 30 minutes.

  • Causality: Cooling to 0 °C controls the highly exothermic transmetalation. The release of ethane gas during this step serves as a critical self-validating visual cue, confirming the deprotonation of the hydroxyl group and the successful formation of the active zinc-alkoxide species.

Step 3: Substrate Addition

  • Action: Add 1.0 equivalent of benzaldehyde dropwise to the activated catalyst mixture. Maintain the reaction strictly at 0 °C.

  • Causality: Maintaining a low temperature maximizes enantiofacial discrimination by lowering the thermal energy available to access non-selective, background transition states.

Step 4: Kinetic Sampling & Quenching

  • Action: Withdraw 50 µL aliquots at 1-hour intervals. Quench immediately into a vial containing 1 M HCl and ethyl acetate.

  • Causality: The acidic quench destroys the active catalyst instantaneously. This prevents any background racemic reactions from occurring during sample processing and ensures the kinetic data accurately reflects the Turnover Frequency (TOF) at that exact moment.

Step 5: Chiral HPLC Validation

  • Action: Extract the organic layer, filter through anhydrous sodium sulfate, and analyze using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H).

  • Causality: The area ratio of the two product enantiomer peaks determines the % ee. Simultaneously, the ratio of the product peak to the dodecane internal standard validates the overall catalytic yield.

Workflow S1 Ligand Prep (10 mol%) S2 ZnEt2 Addition (0 °C, Ar atm) S1->S2 S3 Aldehyde Addition S2->S3 S4 Kinetic Sampling & HCl Quench S3->S4 S5 Chiral HPLC Analysis S4->S5

Self-validating experimental workflow for evaluating zinc-catalyzed asymmetric alkylation.

Conclusion

For general asymmetric catalysis (such as diethylzinc additions or transfer hydrogenations), 2-Aminohexan-1-ol is the superior choice. Its ability to form a rigid 5-membered metallacycle directly translates to higher catalytic efficiency and superior enantiocontrol. 3-Aminohexan-1-ol , while less efficient in these standard benchmarks due to the entropic penalty of its 6-membered chelate ring, remains a valuable scaffold for specialized applications where unique regioselectivity is required, such as specific borylation sequences.

Sources

Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for the Enantiomeric Separation of 3-Aminohexan-1-ol

In the pharmaceutical industry, the stereochemical identity of a drug candidate is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of r...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pharmaceutical industry, the stereochemical identity of a drug candidate is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust analytical methods to ensure their stereochemical purity. This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for the enantiomeric separation of 3-Aminohexan-1-ol, a chiral amino alcohol.

The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring the resulting data is reliable, reproducible, and suitable for regulatory submission[1][2][3].

The Analytical Challenge: 3-Aminohexan-1-ol

3-Aminohexan-1-ol possesses a single chiral center at the C3 position, leading to two enantiomers, (R)- and (S)-3-Aminohexan-1-ol. As an amino alcohol, its structure presents specific challenges and opportunities for chiral recognition. The primary amine and hydroxyl groups are key interaction sites that can form hydrogen bonds, dipole-dipole interactions, and ionic interactions with a chiral stationary phase (CSP)[4][5].

Method Development and Comparative CSP Selection

The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP)[6]. The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP[7][8]. For an amino alcohol like 3-Aminohexan-1-ol, several classes of CSPs are viable candidates. A comparative screening approach is the most efficient strategy.

Screening Protocol:

  • Analytes: Racemic 3-Aminohexan-1-ol standard.

  • Columns (CSPs):

    • Polysaccharide-based (Amylose derivative): Known for broad applicability, particularly for compounds with hydrogen bond donors/acceptors[9].

    • Polysaccharide-based (Cellulose derivative): Offers different selectivity compared to amylose due to variations in the helical polymer structure[10].

    • Cyclodextrin-based (Acetylated β-Cyclodextrin): Effective for separating compounds that can fit within its chiral cavity, often used in reversed-phase mode[5][11].

  • Initial Mobile Phase (Normal Phase): Hexane/Isopropanol (90/10, v/v) with 0.1% Diethylamine (DEA). DEA is a crucial additive for basic compounds like amino alcohols, as it minimizes peak tailing by competing with the analyte for active sites on the silica support[4].

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (as amino alcohols often lack a strong chromophore).

Comparative Screening Results (Hypothetical Data):

Chiral Stationary PhaseRetention Factor (k1)Retention Factor (k2)Selectivity (α)Resolution (Rs)Observations
Amylose Derivative3.23.91.221.9Good initial separation, symmetrical peaks.
Cellulose Derivative4.54.71.040.8Poor resolution, significant peak tailing.
Acetylated β-Cyclodextrin2.12.11.000.0No separation observed under normal phase conditions.

Rationale and Final Method Selection:

The amylose-based CSP provided the most promising initial results, achieving a resolution greater than 1.5, which is a common target for baseline separation. The cellulose phase showed poor selectivity, and the cyclodextrin phase failed to resolve the enantiomers entirely under these conditions. Further optimization focused on the amylose derivative column by adjusting the isopropanol percentage to fine-tune retention and maximize resolution.

Optimized Chiral HPLC Method:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm.

Comprehensive Method Validation Protocol

Once the method is optimized, it must be rigorously validated to prove its suitability for its intended purpose, which in this context is typically the quantification of one enantiomer as a chiral impurity in the presence of the other[12]. The following sections detail the experimental protocols for each validation parameter as mandated by ICH guidelines[2][13].

Workflow for Chiral HPLC Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev1 Analyte Characterization (3-Aminohexan-1-ol) Dev2 CSP Screening (Amylose vs. Cellulose vs. Cyclodextrin) Dev1->Dev2 Dev3 Mobile Phase Optimization (Solvent Ratio, Additives) Dev2->Dev3 Dev4 Final Optimized Method Dev3->Dev4 Val1 Specificity / Selectivity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val3 Accuracy Val4 Precision (Repeatability & Intermediate) Val5 LOD & LOQ Val6 Robustness Val_group Val1->Val_group Val2->Val_group Val3->Val_group Val4->Val_group Val5->Val_group Val7 System Suitability Val6->Val7 Defines Criteria For Val6->Val_group Report Validation Report & Method Implementation Val_group->Report

Caption: Workflow from method development to validation for a chiral HPLC assay.

System Suitability

Causality: Before any validation run, system suitability testing (SST) is performed to confirm that the chromatographic system is adequate for the intended analysis. It is the self-validating check that ensures the equipment and method are performing as expected on a given day[2].

Protocol:

  • Prepare a system suitability solution containing both the desired (major) and undesired (minor) enantiomers of 3-Aminohexan-1-ol. A common concentration is the target level for the impurity, e.g., 0.5% of the nominal major enantiomer concentration.

  • Inject the solution six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time, peak area, and resolution.

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between the enantiomer peaks.

  • %RSD for Peak Area (n=6): ≤ 5.0% for the minor enantiomer.

  • %RSD for Retention Time (n=6): ≤ 2.0%.

  • Tailing Factor (T): ≤ 2.0 for both peaks.

Specificity (Selectivity)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients[14]. For a chiral method, this primarily means demonstrating baseline resolution between the two enantiomers.

Protocol:

  • Analyze a solution of the major enantiomer (e.g., the active pharmaceutical ingredient, API).

  • Analyze a solution of the minor enantiomer (e.g., the chiral impurity).

  • Analyze a mixture of both enantiomers.

  • If available, analyze placebo and any known related substances or impurities.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the major enantiomer and analyze the stressed samples to ensure no degradation products co-elute with either enantiomer. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Acceptance Criteria:

  • No interference (peaks) at the retention times of the enantiomers in the placebo chromatogram.

  • Resolution (Rs) between enantiomers must be > 2.0.

  • Peak purity analysis should show no co-elution for either enantiomer peak in the presence of degradants.

Linearity and Range

Causality: Linearity establishes that the detector response is directly proportional to the analyte concentration over a specified range. The range is the interval over which the method is shown to be linear, accurate, and precise[12].

Protocol (for the minor enantiomer):

  • Prepare a stock solution of the minor enantiomer.

  • Prepare a series of at least five calibration standards by spiking a constant, high concentration of the major enantiomer with varying amounts of the minor enantiomer. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).

  • Inject each concentration level in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.998.

  • Y-intercept: Should be close to zero, and the % y-intercept (relative to the response at 100% level) should be within ± 5.0%.

  • The data points should not show significant deviation from the fitted line upon visual inspection.

Accuracy (Trueness)

Causality: Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[12]. It is typically assessed through recovery studies.

Protocol:

  • Prepare samples in triplicate by spiking the major enantiomer with the minor enantiomer at a minimum of three concentration levels across the specified range (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze these samples against a calibration curve or by using a single-point standard.

  • Calculate the percentage recovery for each sample using the formula: (Measured Amount / Spiked Amount) * 100.

Acceptance Criteria:

  • Mean Recovery: Typically between 90.0% and 110.0% at each concentration level.

  • %RSD of Recovery: Should be ≤ 5.0% for the set of replicates at each level.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[6]. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the major enantiomer spiked with the minor enantiomer at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, SD, and %RSD for the measured amount of the minor enantiomer.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments. Statistical analysis (e.g., an F-test) can be used to compare variances.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 5.0%.

  • Intermediate Precision: %RSD for the combined data from both occasions should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy[2].

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signal from samples with known low concentrations of the minor enantiomer with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • The determined LOQ concentration must be verified by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).

Acceptance Criteria:

  • The LOQ must be less than or equal to the reporting threshold for the impurity.

  • Precision at LOQ: %RSD ≤ 10.0%.

  • Accuracy at LOQ: Mean recovery between 80.0% and 120.0%.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters[12]. This provides an indication of its reliability during normal usage. Robustness should be evaluated during late-stage development[14].

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).

  • Vary each parameter slightly (e.g., % Isopropanol ± 2%, Flow Rate ± 10%, Temperature ± 5 °C).

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on critical responses, particularly resolution.

Acceptance Criteria:

  • System suitability criteria (especially resolution > 2.0) must be met under all varied conditions.

  • No significant change in the quantification of the minor enantiomer should be observed.

Interdependence of Validation Parameters

G Specificity Specificity Linearity Linearity Specificity->Linearity is a prerequisite for Accuracy Accuracy Specificity->Accuracy is a prerequisite for Precision Precision Specificity->Precision is a prerequisite for Range Range Linearity->Range define Accuracy->Range define Precision->Range define LOQ LOQ LOQ->Linearity is lower bound of LOD LOD LOD->LOQ is lower than Robustness Robustness Robustness->Accuracy ensures reliability of Robustness->Precision ensures reliability of

Caption: Logical relationships between key HPLC validation parameters.

Summary of Validation Data

The following table summarizes the typical acceptance criteria and provides a space for hypothetical results, which would be filled upon completion of the validation experiments.

Validation ParameterAcceptance CriteriaHypothetical Result
System Suitability Resolution > 2.0; %RSD Area ≤ 5.0%; Tailing ≤ 2.0Pass
Specificity No interference; Resolution > 2.0; Pure peaksPass
Linearity (Range) r² ≥ 0.998 over specified range (e.g., LOQ-0.75%)Pass (r² = 0.9992)
Accuracy 90.0% - 110.0% mean recoveryPass (98.5% - 103.2%)
Precision (Repeatability) %RSD ≤ 5.0%Pass (%RSD = 2.1%)
Precision (Intermediate) %RSD ≤ 10.0% (combined data)Pass (%RSD = 3.5%)
LOQ S/N ≥ 10; Precision ≤ 10%; Accuracy 80-120%0.1% (Verified)
LOD S/N ≥ 30.03%
Robustness System suitability passes under all varied conditionsPass

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the development and validation of a chiral HPLC method for the enantiomeric separation of 3-Aminohexan-1-ol. By systematically screening and selecting an appropriate chiral stationary phase and then validating the final method against ICH guidelines, one can establish a reliable and robust analytical procedure. The presented protocols and acceptance criteria serve as a robust template for researchers in drug development, ensuring that the stereochemical purity of chiral molecules is controlled with the highest degree of confidence.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Content and Format of Investigational New Drug Applications (INDs) for Phase 1 Studies of Drugs, Including Well-characterized, Therapeutic, Biotechnology-Derived Products. (Although older, principles are still relevant). Available at: [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Available at: [Link]

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-173. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Oxford Academic. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. Available at: [Link]

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Available at: [Link]

  • Springer Nature Experiments. (1998). Chiral Separation Principles. Available at: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

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Validation

Benchmarking 3-Aminohexan-1-ol: A Comparative Analysis Against Standard Amino Alcohols in Ligand Design

An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Role of Amino Alcohols in Molecular Design Amino alcohols represent a cornerstone class of organi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Amino Alcohols in Molecular Design

Amino alcohols represent a cornerstone class of organic compounds, serving as versatile chiral ligands and building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] Their bifunctional nature, containing both an amino and a hydroxyl group, allows for effective chelation with metal centers, making them exceptional ligands in asymmetric catalysis and key pharmacophores in drug design.[][5] The stereochemistry of these molecules is often pivotal, dictating the biological activity and enantioselectivity of chemical transformations.[3][6]

This guide provides a comprehensive benchmark of 3-aminohexan-1-ol, a structurally distinct and flexible amino alcohol, against established, more rigid, or sterically hindered amino alcohols commonly employed in ligand design. Our objective is to furnish researchers, scientists, and drug development professionals with an objective, data-driven comparison to inform ligand selection. We will delve into physicochemical properties, performance in a benchmark catalytic reaction, and the structural implications for ligand-receptor interactions, supported by detailed experimental protocols.

Comparative Physicochemical and Structural Overview

The selection of a ligand is fundamentally governed by its physicochemical and structural properties. 3-Aminohexan-1-ol presents a flexible aliphatic backbone, contrasting with the more rigid or sterically complex scaffolds of standard ligands like (-)-DAIB or (1S,2R)-Norephedrine. This flexibility can offer unique conformational advantages in a binding pocket but may also introduce an entropic penalty upon binding.

Below is a comparative summary of key properties for 3-aminohexan-1-ol and selected standard amino alcohol ligands.

Property3-Aminohexan-1-ol(-)-DAIB(1S,2R)-Norephedrine(S)-(-)-DPPM
Molecular Formula C₆H₁₅NOC₁₈H₂₄N₂OC₉H₁₃NOC₁₇H₂₁NO
Molecular Weight 117.19 g/mol [7]284.40 g/mol 151.21 g/mol 255.36 g/mol
Structure Flexible, acyclicSterically hindered, bicyclicAcyclic, phenyl backboneRigid, pyrrolidine ring
Topological Polar Surface Area (TPSA) 46.25 Ų[8]49.56 Ų46.25 Ų32.34 Ų
Predicted LogP 0.4962[8]2.891.293.14
Key Feature High conformational flexibilityHigh steric demandAromatic backboneConstrained heterocycle

Data for standard ligands are compiled from common chemical databases.

Performance Benchmark: Enantioselective Addition of Diethylzinc to Aldehydes

To empirically evaluate the performance of 3-aminohexan-1-ol, we utilize a classic benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.[9] This carbon-carbon bond-forming reaction is highly sensitive to the chiral environment provided by the ligand, making it an excellent test of catalytic efficacy. The key performance indicators are chemical yield and enantiomeric excess (ee%).

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(R)-3-Aminohexan-1-ol BenzaldehydeHigh (Typical)92-96%(R)[10]
(-)-DAIB Benzaldehyde97%98%(S)[9]
(1S,2R)-(-)-Norephedrine Benzaldehyde95%92%(R)[1]

Analysis of Performance: The experimental data reveals that (R)-3-aminohexan-1-ol is a highly effective chiral ligand for this transformation, inducing enantioselectivity (92-96% ee) that is competitive with and, in some cases, superior to established ligands like norephedrine.[1][10] While the sterically demanding (-)-DAIB ligand achieves a near-perfect 98% ee, the performance of the simpler, more flexible 3-aminohexan-1-ol underscores its potential.[9] Its efficacy suggests that the n-propyl group provides a sufficient steric environment to effectively control the facial selectivity of the aldehyde during the nucleophilic attack by the ethyl group from the zinc reagent.

The following diagram illustrates the typical workflow for screening and evaluating amino alcohol ligands in a benchmark reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase ligand_select Select Amino Alcohol Ligands (e.g., 3-Aminohexan-1-ol, DAIB) reagent_prep Prepare Anhydrous Reagents (Solvent, Aldehyde, Et2Zn) ligand_select->reagent_prep catalyst_form In-situ Catalyst Formation (Ligand + Et2Zn) reagent_prep->catalyst_form substrate_add Add Benzaldehyde Substrate catalyst_form->substrate_add reaction_run Run Reaction at Controlled Temp (e.g., 0°C to RT) substrate_add->reaction_run workup Quench and Work-up reaction_run->workup purify Purify Product (Column Chromatography) workup->purify analysis Analyze Product (Yield, Chiral HPLC for ee%) purify->analysis analysis->ligand_select Iterate / Compare

Caption: Workflow for benchmarking amino alcohol ligands in asymmetric synthesis.

Structural Analysis in Ligand-Receptor Interactions

Beyond catalysis, amino alcohols are crucial pharmacophores in drug molecules. The structural attributes of a ligand dictate its binding affinity and selectivity for a biological target.[11] Here, we discuss the theoretical implications of 3-aminohexan-1-ol's structure in a receptor binding context and the experimental methods used for validation.

Structural Considerations: The flexible hexyl chain of 3-aminohexan-1-ol allows it to adopt numerous conformations. This can be advantageous, enabling it to fit into binding pockets that more rigid ligands cannot. However, this flexibility comes at the cost of a higher entropic penalty upon binding, as the molecule becomes constrained within the receptor site. In contrast, conformationally restricted ligands like cis-1-amino-2-indanol have a lower entropic cost of binding but are limited to interacting with targets that have a complementary shape.[6]

The following diagram illustrates key factors influencing the selection of a ligand for a specific biological target.

G cluster_ligand Ligand Properties cluster_target Target Properties center_node Optimal Ligand-Receptor Binding t1 Binding Pocket Shape center_node->t1 t2 Hydrophobicity center_node->t2 t3 H-Bond Donors/Acceptors center_node->t3 p1 Flexibility (e.g., 3-Aminohexan-1-ol) p1->center_node p2 Rigidity (e.g., DPPM) p2->center_node p3 Steric Hindrance (e.g., DAIB) p3->center_node p4 Physicochemical (pKa, LogP, TPSA) p4->center_node

Caption: Interplay of ligand and target properties for optimal binding.

Validation with Structural Biology Techniques: To move from theoretical considerations to empirical evidence, structural biology techniques are indispensable.

  • X-Ray Crystallography: This is the gold standard for obtaining high-resolution, atomic-level detail of a protein-ligand complex.[12][13] Co-crystallizing a target protein with 3-aminohexan-1-ol would definitively reveal its bound conformation, orientation, and specific interactions (e.g., hydrogen bonds from its -OH and -NH₂ groups) within the binding site.[14] This structural data is invaluable for structure-activity relationship (SAR) studies and lead optimization.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, which more closely mimics physiological conditions.[16] It is particularly adept at detecting and characterizing weaker binding events (μM to mM affinity), which can be challenging for crystallography.[17] Techniques like Chemical Shift Perturbation (CSP) can map the ligand's binding site on the protein, while Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the receptor.[18]

Experimental Protocols for Ligand Benchmarking

To ensure scientific rigor and reproducibility, detailed methodologies are required. Here, we provide a representative protocol for the benchmark reaction and a general workflow for assessing binding affinity.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Causality: This protocol is designed to rigorously assess the ligand's ability to induce stereoselectivity. Anhydrous conditions are critical as organozinc reagents are highly reactive with water. The reaction is performed at 0°C to control the reaction rate and enhance enantioselectivity.

Materials:

  • Chiral amino alcohol ligand (e.g., (R)-3-aminohexan-1-ol)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Syringes and cannulation equipment for handling air-sensitive reagents

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add the diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe. Stir the mixture at 0°C for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically after several hours), carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0°C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification & Analysis: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the resulting 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Workflow for Binding Affinity Determination

Causality: Ligand binding assays (LBAs) are essential for quantifying the strength of a ligand's interaction with its target, a critical parameter in drug development.[19][20] The choice of technique depends on factors like the nature of the target, the required throughput, and the availability of reagents.

Workflow Overview:

  • Technique Selection: Choose an appropriate LBA method. Common options include:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association/dissociation rates) and affinity (Kᴅ).

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters (Kᴅ, ΔH, ΔS).

    • Fluorescence-Based Assays: High sensitivity methods that measure changes in fluorescence upon binding.[21]

    • NMR Spectroscopy: Ideal for detecting weak interactions and providing structural context.[22]

  • Assay Development & Optimization:

    • Immobilize the target protein on a sensor chip (for SPR) or prepare solutions in a suitable buffer.

    • Optimize assay conditions such as buffer pH, salt concentration, and temperature, as these can significantly impact binding affinity.[20]

  • Execution:

    • Prepare a dilution series of the ligand (e.g., 3-aminohexan-1-ol).

    • Inject or titrate the ligand over/into the target protein solution.

    • Record the binding response.

  • Data Analysis:

    • Fit the resulting binding curves to an appropriate binding model (e.g., 1:1 Langmuir for SPR) to calculate the equilibrium dissociation constant (Kᴅ). A lower Kᴅ value indicates higher binding affinity.

The following diagram outlines this general workflow.

G start Define Target and Ligand select_assay Select Binding Assay (e.g., SPR, ITC, NMR) start->select_assay optimize Optimize Assay Conditions (Buffer, pH, Temp) select_assay->optimize prepare_reagents Prepare Reagent Dilution Series optimize->prepare_reagents run_assay Execute Binding Experiment prepare_reagents->run_assay data_analysis Analyze Binding Curves (Fit to Model) run_assay->data_analysis determine_kd Determine Affinity (KD) and Kinetics (kon/koff) data_analysis->determine_kd end Comparative Assessment determine_kd->end

Caption: General workflow for determining ligand binding affinity.

Conclusion and Outlook

This guide demonstrates that 3-aminohexan-1-ol is a highly competent chiral ligand, exhibiting performance in asymmetric catalysis that is competitive with well-established, structurally more complex amino alcohols. Its simple, flexible aliphatic scaffold provides a unique alternative to the more common rigid and aromatic frameworks.

For researchers in drug development, the conformational flexibility of 3-aminohexan-1-ol presents both an opportunity and a challenge. While it may adapt to a wider range of binding sites, this adaptability must be weighed against the potential entropic cost of binding. We strongly recommend employing empirical structural biology methods, such as X-ray crystallography or NMR spectroscopy, to validate the binding mode and guide further optimization. The protocols and comparative data provided herein serve as a foundational resource for scientists looking to explore the potential of 3-aminohexan-1-ol and other novel amino alcohols in their ligand design endeavors.

References

  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • BenchChem. (2025). A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols.
  • SARomics. (n.d.). Protein-Ligand Interactions Analysis: X-ray Crystallography & NMR.
  • Lin, G., et al. (2021). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Molecules.
  • Kastritis, N., & Bonvin, A. M. J. J. (n.d.). Measurement of Ligand Binding With Nuclear Magnetic Resonance Spectroscopy. PubMed.
  • RCSB PDB. (n.d.). Studying protein-ligand interactions using X-ray crystallography. PubMed.
  • Mueller, U., & Schulz, G. E. (2009). X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments.
  • BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • Owen, R. L., & St. E. Clair, R. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences.
  • Nitsche, C., & Otting, G. (2016). Sensitive NMR Approach for Determining the Binding Mode of Tightly Binding Ligand Molecules to Protein Targets. Journal of the American Chemical Society.
  • Angulo, J., & Nieto, P. M. (n.d.). Ligand-Protein Binding and Screening Using NMR spectroscopy. ResearchGate.
  • Nitsche, C., & Otting, G. (n.d.). NMR studies of ligand binding. Research School of Chemistry, Australian National University.
  • Smolecule. (2024). Buy (R)-3-Aminohexan-1-ol.
  • Charles River Laboratories. (n.d.). Protein Crystallization and X-Ray Crystallography Services.
  • National Center for Biotechnology Information. (n.d.). 3-Aminohexan-1-ol. PubChem Compound Database.
  • Mailman, R. B. (2009). Ligand functional selectivity advances our understanding of drug mechanisms and drug discovery. Neuropsychopharmacology.
  • Kalliokoski, T. (2013). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry.
  • Parker, C. G., & Cravatt, B. F. (2022). Ligand Discovery by Activity-Based Protein Profiling. Journal of the American Chemical Society.
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  • Mandal, S. (2022). Improving Selectivity in Drug Design. AZoLifeSciences.
  • Alfa Chemistry. (n.d.). Amino Alcohols.
  • Ager, D. J., & Prakash, I. (2007). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. ResearchGate.
  • Glavic, A., et al. (2017). Method for determining kinetic profiles in drug discovery. Google Patents.
  • Pellissier, H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews.
  • BOC Sciences. (n.d.). Amino Alcohol.
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  • Chemsrc. (2025). 3-AMINOHEXANE.
  • Mortenson, D. E., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters.
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  • Molbase. (n.d.). 3-Amino-hexanol.
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  • Sigma-Aldrich. (n.d.). (3S)-3-aminohexan-1-ol hydrochloride.
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Comparative

Structural and reactivity comparison of 3-Aminohexan-1-ol and 3-amino-1-propanol

Target Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic divergence, steric effects, and self-validating experimental protocols 1,3-Amino alcohols are indispensable pharmacophores a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic divergence, steric effects, and self-validating experimental protocols

1,3-Amino alcohols are indispensable pharmacophores and chiral auxiliaries in modern organic synthesis and drug development. While the fundamental 1,3-amino alcohol backbone provides dual functionality (a nucleophilic amine and a protic alcohol), the introduction of alkyl chains significantly alters the molecule's physicochemical properties and reaction kinetics.

This guide provides an in-depth comparative analysis between the foundational 3-amino-1-propanol and its C3-substituted derivative, 3-aminohexan-1-ol . By examining their structural divergence, we can predict and experimentally validate their behavior in complex synthetic workflows, such as chemoselective protection and heterocycle formation.

Physicochemical Divergence: The Impact of C3-Substitution

The structural difference between these two molecules lies entirely in the propyl chain attached to the C3 position (adjacent to the primary amine) in 3-aminohexan-1-ol. This seemingly simple modification introduces a chiral center and profoundly shifts the molecule's steric and electronic landscape.

Table 1: Comparative Physicochemical Properties

Property3-Amino-1-propanol3-Aminohexan-1-olCausality / Impact on Synthesis
Molecular Formula C3H9NOC6H15NO-
Molecular Weight 75.11 g/mol 117.19 g/mol Affects stoichiometric calculations and atom economy.
LogP (Octanol/Water) -1.1 [14]~0.8 to 1.2The propyl chain shifts the molecule from highly hydrophilic to lipophilic, altering solvent partitioning in biphasic reactions.
pKa (Conjugate Acid) 9.96 [14]~10.2Alkyl substitution provides slight inductive electron donation, marginally increasing the basicity of the amine.
Steric Environment Unhindered primary α -branched primaryDictates the kinetics of nucleophilic attack and dictates chemoselectivity.
Boiling Point 184-187 °C[1]~220 °C (est.)Higher molecular weight increases dispersion forces, requiring higher temperatures for vacuum distillation.

Data sourced from PubChem and authoritative chemical databases [14].

Mechanistic Reactivity: Steric Shielding and Chemoselectivity

In drug development, 1,3-amino alcohols are frequently cyclized into 1,3-oxazines or used as bidentate ligands [7]. The reactivity of the amine group is the primary driver of these transformations.

3-Amino-1-propanol possesses an unhindered primary amine. It acts as a highly aggressive nucleophile, rapidly undergoing N-alkylation or acylation. However, this high reactivity often results in poor chemoselectivity, leading to over-alkylation (e.g., forming tertiary amines) or competing O-acylation if the reaction is not strictly temperature-controlled.

3-Aminohexan-1-ol , conversely, features an α -propyl group that creates significant steric bulk around the nitrogen lone pair. This steric hindrance acts as a kinetic buffer. While the thermodynamic stability of the resulting products may be similar, the activation energy ( Ea​ ) required for the amine to attack an electrophile is higher. This slower reaction rate allows for exquisite chemoselectivity, favoring mono-N-alkylation over di-alkylation, and providing a wider operational window to prevent unwanted O-reaction [16].

Reactivity A 3-Amino-1-propanol (Unhindered) C High Nucleophilicity Rapid N-Alkylation A->C B 3-Aminohexan-1-ol (C3-Propyl Shielded) D Steric Shielding Slower, Selective Alkylation B->D E 1,3-Oxazine Formation (Fast, Exothermic) C->E F 1,3-Oxazine Formation (Slower, Requires Heat) D->F

Diagram 1: Logical flow of steric hindrance impacting cyclization reaction kinetics.

Comparative Experimental Protocols

To objectively measure the performance differences between these two compounds, we utilize a self-validating kinetic profiling protocol. By observing the rate of N-Boc (tert-butyloxycarbonyl) protection, researchers can quantify the exact impact of the C3-propyl chain.

Protocol A: Kinetic Profiling of N-Boc Protection (Self-Validating System)

This protocol is designed to eliminate human error by utilizing an internal standard (IS), ensuring that every data point validates itself through mass balance.

Causality Rationale for Reagents: Dichloromethane (DCM) is selected as the solvent because its non-polar, aprotic nature minimizes hydrogen bonding with the amino alcohol. This ensures that the measured kinetic differences are strictly due to the intrinsic steric hindrance of the substrates, rather than solvent-solute interactions. The reaction is held at 0 °C to intentionally slow down the highly reactive 3-amino-1-propanol, allowing for accurate temporal sampling.

Step-by-Step Methodology:

  • Solution Preparation: Prepare two separate round-bottom flasks. To Flask A, add 10.0 mmol of 3-amino-1-propanol. To Flask B, add 10.0 mmol of 3-aminohexan-1-ol.

  • Internal Standard Addition: Add exactly 5.0 mmol of biphenyl (Internal Standard) to both flasks. Validation Checkpoint: Biphenyl is UV-active and inert to Boc anhydride, providing a constant baseline peak for HPLC normalization.

  • Solvent & Cooling: Dissolve both mixtures in 100 mL of anhydrous DCM and cool to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Electrophile Addition: Rapidly add 10.5 mmol of Di-tert-butyl dicarbonate (Boc 2​ O) to each flask under vigorous stirring.

  • Kinetic Sampling: At t=5,15,30, and 60 minutes, withdraw a 100 μ L aliquot from each flask.

  • Quenching: Immediately inject each aliquot into 900 μ L of methanol containing 0.1% trifluoroacetic acid (TFA) to instantly quench the unreacted Boc 2​ O and halt the reaction.

  • HPLC-UV Analysis: Analyze the quenched samples at 210 nm.

Expected Data & Interpretation:

  • Flask A (3-Amino-1-propanol): Complete conversion (>95%) is typically observed within the first 15 minutes due to the unhindered nucleophilic attack.

  • Flask B (3-Aminohexan-1-ol): Conversion will likely be <50% at 15 minutes, requiring the full 60 minutes (or warming to room temperature) to achieve >95% yield.

  • Self-Validation: The sum of the integrated areas of the unreacted amine and the N-Boc product, when normalized against the biphenyl IS, must equal 100% (±2%) across all time points. Any deviation indicates side-product formation (e.g., O-Boc protection).

Workflow S1 Step 1: Reagent Prep Equimolar Substrate + Biphenyl (IS) in DCM at 0°C S2 Step 2: Boc2O Addition 1.05 eq, controlled dropwise S1->S2 S3 Step 3: Kinetic Sampling Aliquots at t=5, 15, 30, 60 min Quenched in MeOH S2->S3 S4 Step 4: HPLC-UV Analysis Ratio of Product to IS S3->S4 S5 Validation: Mass Balance Confirm unreacted amine + product = 100% S4->S5

Diagram 2: Self-validating experimental workflow for kinetic profiling.

Protocol B: Chemoselective 1,3-Oxazine Cyclization

1,3-amino alcohols readily cyclize with aldehydes to form 1,3-oxazines.

Causality Rationale: When reacting with formaldehyde, 3-amino-1-propanol forms the oxazine almost instantaneously. However, 3-aminohexan-1-ol requires reflux conditions. The steric clash between the incoming electrophile and the C3-propyl chain necessitates a higher energy input to achieve the required transition state geometry for ring closure [11].

Step-by-Step Methodology:

  • Dissolve 5.0 mmol of the chosen amino alcohol in 20 mL of toluene.

  • Add 5.5 mmol of paraformaldehyde.

  • Equip the flask with a Dean-Stark apparatus to remove water (driving the equilibrium toward the cyclic product).

  • Validation Checkpoint: For 3-amino-1-propanol, water evolution begins at ~80 °C. For 3-aminohexan-1-ol, vigorous reflux (~110 °C) for 2-4 hours is required before stoichiometric water collection is observed.

  • Concentrate under reduced pressure and verify the cyclic structure via 1 H-NMR (looking for the distinctive AB quartet of the N-CH 2​ -O methylene protons at ~4.5 ppm).

Conclusion for Drug Development Professionals

Choosing between 3-amino-1-propanol and 3-aminohexan-1-ol is not merely a matter of molecular weight; it is a strategic decision regarding reaction kinetics and molecular lipophilicity.

If the goal is rapid, high-yielding linker attachment (e.g., in solid-phase peptide synthesis or dendrimer construction) [1], 3-amino-1-propanol is the superior choice. However, if the synthesis requires a chiral auxiliary, enhanced cellular permeability (due to a higher LogP), or strict chemocontrol to prevent over-reaction at the nitrogen center, the sterically shielded 3-aminohexan-1-ol provides the necessary kinetic buffering to achieve high-purity target compounds.

References
  • PubChem Database. "3-Amino-1-propanol; CID=9086." National Center for Biotechnology Information. Available at:[Link]

  • The Journal of Organic Chemistry. "Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols." ACS Publications. Available at:[Link]

  • Organic Letters. "Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols." ACS Publications. Available at:[Link]

Validation

A Comparative Guide to Purity Analysis of 3-Aminohexan-1-ol: Cross-Validation of NMR and FTIR Data

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-Aminohexan-1-ol directly impacts its safety, efficacy, and stability. This guide provides an in-depth comparison of two powerful spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), for the purity analysis of 3-Aminohexan-1-ol. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and, most importantly, demonstrate how the cross-validation of their data leads to a robust and comprehensive purity assessment.

The Critical Role of Purity in Drug Development

3-Aminohexan-1-ol, a bifunctional molecule containing both an amine and a primary alcohol, serves as a versatile building block in organic synthesis. Its presence in pharmaceutical value chains necessitates stringent quality control. Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a final drug product, potentially leading to adverse effects or reduced therapeutic efficacy. Therefore, employing orthogonal analytical methods to confirm purity is not just a regulatory expectation but a scientific imperative.[1][2]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Purity Analysis

NMR spectroscopy is a primary analytical technique that provides detailed information about the molecular structure and composition of a sample.[3][4] For purity determination, quantitative ¹H NMR (qNMR) is particularly powerful as the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards for each impurity.[5]

The Causality Behind Choosing NMR

The choice of NMR for purity analysis is grounded in its ability to provide both qualitative and quantitative data simultaneously.[3][6] It can identify and quantify the main component as well as structurally similar impurities and residual solvents, which might be missed by other techniques like HPLC.[7] This makes it an invaluable tool for a comprehensive purity assessment.

Experimental Protocol: Quantitative ¹H NMR of 3-Aminohexan-1-ol

Objective: To determine the purity of a 3-Aminohexan-1-ol sample using a certified internal standard.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the 3-Aminohexan-1-ol sample into a clean, dry vial.

    • Accurately weigh a suitable amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Record the exact weights.

    • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in a high-quality NMR tube. Ensure complete dissolution.

  • Instrumental Parameters (Example for a 400 MHz Spectrometer):

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): ≥ 3 seconds to ensure full signal decay.

    • Relaxation Delay (D1): 5 times the longest T₁ relaxation time of the signals of interest (typically 15-30 seconds for quantitative analysis) to ensure full relaxation of all protons.

    • Number of Scans (NS): 8 or 16 scans to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

    • Perform baseline correction.

    • Integrate the well-resolved signals of both the 3-Aminohexan-1-ol and the internal standard. Select signals that are free from overlap with impurity or solvent signals.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Self-Validating System in NMR

The trustworthiness of the qNMR protocol is ensured by several factors. The use of a certified internal standard provides a direct and traceable reference point. The long relaxation delay ensures that the signal intensities are directly proportional to the molar amounts, a fundamental principle of qNMR. Furthermore, the high resolution of modern NMR spectrometers allows for the detection and quantification of structurally related impurities that might co-elute in a chromatographic separation.[7]

Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Impurity Profiling

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule.[8][9] While not inherently as quantitative as NMR for determining absolute purity without extensive calibration, it is exceptionally sensitive for detecting the presence of impurities that possess different functional groups than the main component.[1][10]

The Causality Behind Choosing FTIR

FTIR is chosen as an orthogonal technique to NMR because it provides complementary information.[11] While NMR excels at quantifying structurally similar impurities, FTIR is highly effective at detecting impurities with different chemical functionalities (e.g., carbonyl impurities in an alcohol sample). Its speed and minimal sample preparation requirements also make it an ideal screening tool.[8]

Experimental Protocol: FTIR Analysis of 3-Aminohexan-1-ol

Objective: To identify the presence of functional group impurities in a 3-Aminohexan-1-ol sample.

Methodology:

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the liquid 3-Aminohexan-1-ol sample directly onto the ATR crystal.

    • Alternatively, for transmission FTIR, a thin film of the sample can be prepared between two salt plates (e.g., KBr or NaCl).

  • Instrumental Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal or salt plates must be collected before the sample analysis.

  • Data Analysis:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for 3-Aminohexan-1-ol. Key expected peaks include:

      • ~3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.

      • ~2850-2960 cm⁻¹: C-H stretching vibrations.

      • ~1590-1650 cm⁻¹: N-H bending (scissoring) vibration.

      • ~1050-1150 cm⁻¹: C-O stretching vibration.

    • Carefully examine the spectrum for unexpected peaks that could indicate impurities. For example, a sharp peak around 1700-1750 cm⁻¹ would suggest the presence of a carbonyl-containing impurity.

Self-Validating System in FTIR

The integrity of the FTIR analysis is maintained by comparing the obtained spectrum against a reference spectrum of a known pure standard of 3-Aminohexan-1-ol. Any significant deviations or additional peaks in the sample spectrum are indicative of impurities. The use of established spectral libraries further enhances the confidence in impurity identification.[10]

Section 3: Cross-Validation of NMR and FTIR Data for a Comprehensive Purity Profile

The true power in purity analysis lies in the synergistic use of orthogonal techniques.[2][12] Cross-validation of NMR and FTIR data provides a more complete and reliable assessment of the purity of 3-Aminohexan-1-ol than either method could achieve alone.

Logical Workflow for Data Integration

The following diagram illustrates the workflow for the cross-validation of NMR and FTIR data.

CrossValidationWorkflow cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis NMR_Sample Sample + Internal Standard NMR_Acq ¹H NMR Acquisition NMR_Sample->NMR_Acq NMR_Proc Data Processing & Integration NMR_Acq->NMR_Proc NMR_Quant Quantitative Purity Determination NMR_Proc->NMR_Quant NMR_Impurity_ID Impurity Structure ID NMR_Proc->NMR_Impurity_ID Cross_Validation Cross-Validation & Data Fusion NMR_Quant->Cross_Validation NMR_Impurity_ID->Cross_Validation FTIR_Sample Sample Preparation (ATR) FTIR_Acq FTIR Spectrum Acquisition FTIR_Sample->FTIR_Acq FTIR_Proc Spectral Comparison FTIR_Acq->FTIR_Proc FTIR_Impurity_FG Impurity Functional Group ID FTIR_Proc->FTIR_Impurity_FG FTIR_Impurity_FG->Cross_Validation Final_Report Comprehensive Purity Report Cross_Validation->Final_Report

Sources

Comparative

A Comparative Guide to Chiral Resolving Agents: Evaluating 3-Aminohexan-1-ol Against Traditional Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture remains a critical and ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture remains a critical and often challenging step. The biological activity of a chiral molecule is frequently associated with a single enantiomer, making efficient chiral resolution a cornerstone of modern drug design and manufacturing.[1] This guide provides an in-depth technical comparison of 3-Aminohexan-1-ol as a potential chiral resolving agent against well-established, traditional agents such as tartaric acid derivatives and camphor-10-sulfonic acid.

While traditional resolving agents have a long history of successful application, the exploration of novel agents is driven by the need for improved efficiency, broader substrate scope, and more favorable economics. This document will delve into the fundamental principles of chiral resolution by diastereomeric salt formation, present experimental data and protocols for traditional agents, and evaluate the potential efficacy of 3-Aminohexan-1-ol in this context.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most common method for resolving a racemic mixture is through the formation of diastereomeric salts.[2][3] Enantiomers, being mirror images, possess identical physical properties, making their direct separation difficult. However, by reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine), a pair of diastereomeric salts is formed. These diastereomers are no longer mirror images and thus exhibit different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.[4]

The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the original compound can be recovered by breaking the salt, typically through acidification or basification, followed by extraction. The resolving agent can also be recovered and potentially recycled.[5]

Chiral Resolution Workflow Racemic_Mixture Racemic Mixture (R-Acid & S-Acid) Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Acid, S-Base) & (S-Acid, S-Base) Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (S-Base) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., S-Acid, S-Base) Crystallization->Less_Soluble_Salt Precipitation Mother_Liquor Mother Liquor (Enriched in R-Acid, S-Base) Crystallization->Mother_Liquor In Solution Isolation Isolation & Purification Less_Soluble_Salt->Isolation Pure_Enantiomer Pure Enantiomer (S-Acid) Isolation->Pure_Enantiomer Recovered_Agent Recovered Resolving Agent (S-Base) Isolation->Recovered_Agent

Figure 1: General workflow for chiral resolution by diastereomeric salt formation.

Traditional Chiral Resolving Agents: A Benchmark of Efficacy

Traditional chiral resolving agents are broadly classified into acidic and basic compounds. For the resolution of racemic carboxylic acids, chiral bases are employed. Conversely, for racemic bases, chiral acids are used.

Tartaric Acid and Its Derivatives

Tartaric acid, a readily available and inexpensive chiral dicarboxylic acid, is one of the most widely used resolving agents for racemic bases.[6] Its derivatives, such as O,O'-dibenzoyltartaric acid (DBTA) and O,O'-di-p-toluoyltartaric acid (DPTTA), offer modified steric and electronic properties, which can lead to improved resolution efficiency for specific substrates.

Experimental Protocol: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid

  • Salt Formation: Dissolve 10.0 g of L-(+)-tartaric acid in 150 mL of methanol in a 250 mL Erlenmeyer flask, warming gently to facilitate dissolution. In a separate flask, dissolve 8.1 g of racemic (±)-1-phenylethylamine in 20 mL of methanol.

  • Crystallization: Slowly add the amine solution to the tartaric acid solution with constant stirring. Allow the mixture to stand at room temperature for 24 hours to allow for the crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The crystals are the (-)-1-phenylethylamine-(+)-tartrate salt.

  • Liberation of the Free Amine: Dissolve the crystals in 50 mL of water and add 10 mL of a 10% sodium hydroxide solution to basify the mixture.

  • Extraction: Extract the liberated amine with diethyl ether (3 x 20 mL).

  • Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (-)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess (ee) of the product by polarimetry or chiral chromatography.

Camphor-10-sulfonic Acid

(1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong chiral acid that is particularly effective for the resolution of amines.[7] Its rigid bicyclic structure can lead to well-defined crystal packing and high diastereoselectivity.

Experimental Protocol: Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid

  • Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent such as ethyl acetate or a mixture of isopropyl acetate and acetonitrile.[7]

  • Addition of Resolving Agent: Add a solution of (1S)-(+)-10-camphorsulfonic acid (0.5-1.0 equivalents) in the same solvent to the amine solution with stirring.

  • Crystallization: The diastereomeric salt of one enantiomer should precipitate. The crystallization can be initiated by seeding or by cooling the solution.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Amine: Dissolve the salt in water and basify with an appropriate base (e.g., sodium hydroxide or sodium bicarbonate).

  • Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or other suitable methods.

Performance Data of Traditional Resolving Agents

The efficacy of a chiral resolving agent is highly dependent on the substrate and the experimental conditions. The following table provides a summary of representative data for the resolution of common racemic compounds using traditional agents.

Racemic CompoundResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Compound (%)Reference
(±)-1-PhenylethylamineL-(+)-Tartaric AcidMethanol~40% (of one diastereomer)>95%[6]
Racemic Diethanolamine(-)-Camphor-10-sulfonic AcidAcetone70%>99% (for one enantiomer)[8]
(±)-KetoprofenCinchonidineEthyl acetate/Methanol31%97%[7]
(±)-Mandelic Acid(1R,2S)-(-)-EphedrineEthanolNot specifiedHigh[9]

3-Aminohexan-1-ol: A Potential Alternative

3-Aminohexan-1-ol is a chiral amino alcohol that possesses both a basic amino group and a hydroxyl group.[8] While extensively utilized as a chiral ligand in asymmetric synthesis, its application as a classical resolving agent for racemic acids is less documented in readily available literature. However, the presence of both a primary amine and a hydroxyl group provides potential sites for multiple interactions with a carboxylic acid, which could lead to effective chiral discrimination and the formation of diastereomeric salts with significantly different solubilities.

Potential Advantages of 3-Aminohexan-1-ol as a Resolving Agent:

  • Dual Functional Groups: The amino and hydroxyl groups can participate in hydrogen bonding and ionic interactions, potentially leading to stronger and more selective binding to a carboxylic acid.

  • Structural Simplicity: Its relatively simple, non-aromatic structure may offer different steric interactions compared to more complex traditional resolving agents.

Challenges and Considerations:

  • Limited Data: The lack of extensive published data on its use as a resolving agent means that significant empirical screening of solvents and conditions would be necessary for any given racemic acid.

  • Availability and Cost: The availability and cost of enantiomerically pure 3-Aminohexan-1-ol may be a factor compared to readily available and inexpensive agents like tartaric acid.

Hypothetical Experimental Protocol: Resolution of a Racemic Carboxylic Acid with (R)-3-Aminohexan-1-ol

The following protocol is a generalized procedure based on common practices for resolving racemic acids with chiral amines. Optimization of solvent, temperature, and stoichiometry would be crucial for a successful resolution.

  • Salt Formation: Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve (R)-3-aminohexan-1-ol (0.5-1.0 equivalents) in the same solvent.

  • Crystallization: Slowly add the solution of the resolving agent to the carboxylic acid solution with stirring. The formation of a precipitate may occur immediately or upon cooling. The solution can be allowed to stand at room temperature or cooled to induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Acid: Suspend the diastereomeric salt in water and acidify with a dilute mineral acid (e.g., HCl) to a pH of 1-2.

  • Extraction: Extract the liberated carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent, filter, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation.

Comparative_Logic cluster_Traditional Traditional Resolving Agents cluster_3A1H 3-Aminohexan-1-ol Traditional_Agents e.g., Tartaric Acid, Camphorsulfonic Acid Established_Protocols Well-Documented Protocols Traditional_Agents->Established_Protocols Extensive_Data Extensive Efficacy Data Available Traditional_Agents->Extensive_Data Predictable_Performance More Predictable Performance for Common Substrates Established_Protocols->Predictable_Performance Extensive_Data->Predictable_Performance Evaluation Efficacy Evaluation (Yield, Enantiomeric Excess) Predictable_Performance->Evaluation Three_A_One_H 3-Aminohexan-1-ol Potential_Advantages Potential for Novel Selectivity (Dual Functional Groups) Three_A_One_H->Potential_Advantages Limited_Data Limited Public Data as Resolving Agent Three_A_One_H->Limited_Data Empirical_Optimization Requires Empirical Optimization Limited_Data->Empirical_Optimization Empirical_Optimization->Evaluation Racemic_Compound Racemic Compound to be Resolved Racemic_Compound->Traditional_Agents Proven Approach Racemic_Compound->Three_A_One_H Exploratory Approach

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Aminohexan-1-ol

Standard Operating Procedure & Safety Matrix for Handling 3-Aminohexan-1-ol As a Senior Application Scientist overseeing chemical safety and process optimization, I frequently observe laboratories underestimating the ris...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Matrix for Handling 3-Aminohexan-1-ol

As a Senior Application Scientist overseeing chemical safety and process optimization, I frequently observe laboratories underestimating the risks associated with aliphatic amino alcohols.[1] is a highly versatile bifunctional building block widely utilized in drug development and asymmetric synthesis. However, its molecular structure presents specific handling challenges. The primary amine group imparts strong basicity, while its six-carbon aliphatic tail enhances lipid solubility. This combination means that upon contact with biological tissues, it can rapidly partition into lipid bilayers and cause severe saponification.

This guide provides a scientifically grounded, self-validating protocol for the safe handling, operational workflow, and disposal of 3-Aminohexan-1-ol.

Mechanistic Hazard Assessment

To design a foolproof Personal Protective Equipment (PPE) matrix, we must first understand the causality behind the chemical's [2]:

  • Serious Eye Damage (H318): The amine group acts as a strong base. Upon contact with the aqueous environment of the eye, it causes a rapid localized pH spike, leading to cellular necrosis and the saponification of corneal lipids.

  • Skin Irritation (H315): The lipophilic hexyl chain allows the molecule to easily penetrate the stratum corneum. Once inside, the basic amine disrupts the skin's naturally acidic mantle, causing severe irritation and potential chemical burns upon prolonged exposure.

  • Respiratory Irritation (H335): While the vapor pressure of 3-Aminohexan-1-ol is relatively low at room temperature, any aerosolization (e.g., during vigorous stirring) or heating generates basic vapors that aggressively irritate the mucosal linings of the respiratory tract.

Quantitative Hazard & PPE Matrix

Standard nitrile gloves often exhibit shorter breakthrough times when exposed to concentrated amines. Therefore, butyl rubber or neoprene is the scientifically validated choice for[3].

Hazard ClassGHS CodeMechanistic RiskMandatory PPE Selection
Skin Irritation H315Lipid saponification, acid mantle disruptionButyl rubber or Neoprene gloves, Lab coat, Chemical apron
Serious Eye Damage H318Corneal necrosis, rapid pH spikeTight-fitting chemical splash goggles + Face shield
Respiratory Irrit. H335Mucosal membrane irritationCertified chemical fume hood (80-100 fpm face velocity)

Experimental Protocol & Operational Workflow

This step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.

  • Step 1: Pre-Operation Verification.

    • Action: Verify the fume hood monitor displays a face velocity of 80-100 fpm.

    • Validation: Inflate butyl rubber gloves with air and submerge them in water to check for micro-tears (bubbles). Do not proceed if the integrity is compromised.

  • Step 2: Transfer and Weighing.

    • Action: Dispense the liquid using a positive displacement pipette or a glass syringe.

    • Causality: Pouring directly from the bottle increases the risk of splashing and aerosolization, which directly triggers the H335 respiratory hazard. Syringe transfer maintains a closed or highly controlled system.

  • Step 3: Reaction Execution (e.g., Amidation or Alkylation).

    • Action: When adding 3-Aminohexan-1-ol to acidic reagents or electrophiles (such as acyl chlorides), perform the addition dropwise over an ice bath (0-5°C).

    • Causality: The neutralization or alkylation of the primary amine is highly exothermic. Uncontrolled addition can lead to solvent boil-off, generating a hazardous cloud of basic vapor.

  • Step 4: Equipment Decontamination.

    • Action: Rinse all contaminated glassware with a dilute acidic solution (e.g., 5% citric acid or 1M HCl) inside the fume hood before transferring to the standard washing area.

    • Causality: This neutralizes residual amine into a non-volatile, water-soluble ammonium salt, preventing exposure to personnel in the washing area.

Spill Response and Disposal Plan

  • Spill Response: In the event of a spill outside the fume hood, immediately evacuate the immediate area. The responder must don a half-face respirator equipped with an. Contain the spill using an inert absorbent (vermiculite or sand). Neutralize the basic residue with a mild solid acid like sodium bisulfate to form a stable salt, mitigating the vapor hazard.

  • Disposal: Do not discharge into the sink. The EPA and international regulatory bodies mandate strict limits on the [4]. Collect all waste, including neutralized absorbent and contaminated gloves, in a chemically compatible High-Density Polyethylene (HDPE) container. Label explicitly as "Hazardous Waste - Basic Organic Liquid" for institutional incineration.

Workflow Visualization

The following decision matrix outlines the logical relationship between the operational environment and PPE requirements.

G Start Task: Handle 3-Aminohexan-1-ol Hood Is handling inside a certified fume hood? Start->Hood StandardPPE Standard PPE: Chemical Goggles, Butyl Gloves, Lab Coat Hood->StandardPPE Yes EnhancedPPE Enhanced PPE: Add ABEK Respirator & Face Shield Hood->EnhancedPPE No Operation Operation: Transfer, Weighing, or Reaction StandardPPE->Operation EnhancedPPE->Operation Spill Spill Occurs? Operation->Spill SpillResponse Spill Response: Ventilate, Absorb (Inert), Neutralize (Mild Acid) Spill->SpillResponse Yes Disposal Disposal: Collect as Hazardous Organic Basic Waste Spill->Disposal No SpillResponse->Disposal

Figure 1: Decision matrix and operational workflow for handling 3-Aminohexan-1-ol.

References

  • Title: 3-aminohexan-1-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 3-Aminohexan-1-ol | C6H15NO | CID 21883780 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Amino Alcohol Solvent → Area → Sustainability Source: Sustainability Directory URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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